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  • Product: 1-(Propan-2-yl)azocane
  • CAS: 108696-11-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift data for 1-(Propan-2-yl)azocane

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-(Propan-2-yl)azocane Executive Summary This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-(Propan-2-yl)azocane

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Propan-2-yl)azocane. In the absence of direct experimental spectra in peer-reviewed literature, this document leverages established NMR principles and comparative analysis of structurally analogous compounds to predict chemical shifts and coupling patterns. It is designed for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the structural elucidation of this N-substituted saturated heterocycle. The guide further outlines a rigorous, self-validating experimental protocol for the acquisition and unambiguous assignment of the NMR spectra, should the compound be synthesized. This includes one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, ensuring a high degree of confidence in structural verification.

Introduction: The Structural Elucidation Challenge

1-(Propan-2-yl)azocane, also known as N-isopropylazocane, is a saturated eight-membered heterocyclic amine. The azocane ring system is characterized by significant conformational flexibility, which can lead to complex NMR spectra due to the potential for multiple, rapidly interconverting conformations in solution.[1][2] The N-isopropyl substituent further influences the electronic environment and steric hindrance around the nitrogen atom, impacting the chemical shifts of adjacent and nearby nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution.[3] For a molecule like 1-(Propan-2-yl)azocane, ¹H and ¹³C NMR serve as critical fingerprinting techniques. However, the interpretation of these spectra is not always trivial. Factors such as the electronegativity of the nitrogen atom, the anisotropic effects of its lone pair, and the through-bond and through-space effects of the isopropyl group must be carefully considered. This guide aims to deconstruct these influences to provide a reliable prediction of the NMR data.

Theoretical Framework for Spectral Prediction

The prediction of chemical shifts for 1-(Propan-2-yl)azocane is grounded in fundamental NMR principles and empirical data from related structures.

  • Inductive Effects: The electron-withdrawing nature of the nitrogen atom will deshield the adjacent protons and carbons (C2, C8, and the isopropyl CH), causing them to resonate at a lower field (higher ppm) compared to a simple cycloalkane.

  • Substituent Effects: The introduction of the N-isopropyl group is expected to shift the resonances of the ring's carbon atoms. N-alkylation generally causes a downfield shift for the α-carbon (C2/C8) and a slight upfield shift for the β-carbon (C3/C7) compared to the parent azocane.[4]

  • Conformational Dynamics: The azocane ring can adopt several low-energy conformations (e.g., boat-chair, crown). In solution at room temperature, these conformations are likely in rapid exchange on the NMR timescale. This results in time-averaged chemical shifts for the ring protons and carbons, often leading to broad or complex multiplets for the methylene protons.

  • Symmetry: Assuming rapid conformational averaging, the molecule possesses a plane of symmetry through the N1-C5 bond, which would make the two halves of the ring (C2/C8, C3/C7, C4/C6) chemically equivalent. This simplifies the expected number of signals in both the ¹H and ¹³C spectra.

Below is the structure and numbering scheme for 1-(Propan-2-yl)azocane that will be used for all spectral assignments.

Caption: Numbering scheme for 1-(Propan-2-yl)azocane.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for 1-(Propan-2-yl)azocane, typically recorded in a non-polar deuterated solvent like CDCl₃.

Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H92.8 – 3.2Septet1HMethine proton on the isopropyl group, coupled to six methyl protons and deshielded by the adjacent nitrogen.
H2, H82.5 – 2.8Multiplet4HMethylene protons α to the nitrogen are significantly deshielded. Expected to be a complex multiplet due to coupling with H3/H7.
H3, H71.5 – 1.8Multiplet4HMethylene protons β to the nitrogen. Less deshielded than α-protons.
H4, H5, H61.4 – 1.6Multiplet6HMethylene protons γ and δ to the nitrogen, least deshielded and likely to overlap, forming a broad, complex signal.
H10, H111.0 – 1.2Doublet6HEquivalent methyl protons of the isopropyl group, coupled to the single methine proton (H9).
Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Assignment Rationale
C950 – 55Isopropyl methine carbon, deshielded by direct attachment to nitrogen.
C2, C848 – 52Methylene carbons α to the nitrogen are deshielded.
C3, C728 – 32Methylene carbons β to the nitrogen.
C4, C626 – 29Methylene carbons γ to the nitrogen.
C525 – 28Methylene carbon δ to the nitrogen, expected to be the most shielded of the ring carbons.
C10, C1118 – 22Equivalent methyl carbons of the isopropyl group.

Proposed Experimental Protocol for Spectral Acquisition and Verification

To obtain and validate the predicted NMR data, a systematic approach involving both 1D and 2D NMR techniques is essential. This protocol ensures data integrity and allows for the unambiguous assignment of all proton and carbon signals.

Sample Preparation
  • Compound Purity: Ensure the sample of 1-(Propan-2-yl)azocane is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δH = 0.00 ppm, δC = 0.00 ppm).

NMR Spectrometer Setup
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion and resolution.[7]

  • Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

Data Acquisition Workflow

Caption: Workflow for unambiguous NMR structural assignment.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, coupling constants, and the integration of different proton groups.

  • ¹³C{¹H} NMR Spectrum: Acquire a proton-decoupled carbon spectrum. This reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the connectivity of the methylene groups within the azocane ring (e.g., establishing the H2-H3-H4 sequence).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is the primary method for assigning carbon resonances based on the already assigned proton signals. For example, the proton signal at ~3.0 ppm (H9) will show a correlation to the carbon signal at ~52 ppm (C9).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). This is vital for confirming the overall structure. For instance, the methyl protons (H10/H11) should show a correlation to the methine carbon (C9) and the α-carbons of the ring (C2/C8), confirming the attachment of the isopropyl group to the nitrogen.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1-(Propan-2-yl)azocane based on established spectroscopic principles and data from analogous compounds. The provided chemical shift tables and interpretation rationale serve as a valuable resource for the identification and characterization of this molecule. Furthermore, the outlined experimental workflow, incorporating a suite of 1D and 2D NMR techniques, presents a robust and self-validating methodology for any researcher undertaking the synthesis and structural verification of this compound. This systematic approach ensures high confidence in the final structural assignment, adhering to the rigorous standards of modern chemical research.

References

  • Royal Society of Chemistry. (n.d.). Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Rsc.org. Retrieved from [Link]

  • Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138783). Retrieved from [Link]

  • Kennard, C. H. L., et al. (n.d.). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and. MPG.PuRe. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Azocane. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azocan (CID 14276). PubChem. Retrieved from [Link]

  • Afonin, A. V., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]

  • NFDI4Chem. (2023, July 31). 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset. Retrieved from [Link]

  • NFDI4Chem. (2022, November 21). 1H nuclear magnetic resonance spectroscopy (1H NMR) - Dataset. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Hurtado, M., et al. (2008). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. New Journal of Chemistry, 32, 2209-2217. Retrieved from [Link]

  • Synthesis, Spectroscopic, Thermodynamics and Kinetics Analysis Study of Novel Polymers Containing Various Azo Chromophore. (n.d.). SciSpace. Retrieved from [Link]

  • 1-Azahomocubane. (n.d.). PMC. Retrieved from [Link]

  • 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. (n.d.). arkat usa. Retrieved from [Link]

  • Głowacka, A., et al. (2022). Novel Azocoumarin Derivatives—Synthesis and Characterization. Molecules, 27(10), 3298. Retrieved from [Link]

  • Zuba, D., et al. (2015). Identification and structural characterization of synthetic cathinones. Forensic Science International, 257, 173-183. Retrieved from [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ. Retrieved from [Link]

Sources

Exploratory

Computational Modeling of 1-(Propan-2-yl)azocane Steric Hindrance: A Technical Guide to Medium-Ring Conformational Dynamics

Executive Summary The rational design of cyclic amine therapeutics requires a rigorous understanding of their 3D conformational space. Medium-sized rings, such as the eight-membered azocane, are notoriously flexible and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of cyclic amine therapeutics requires a rigorous understanding of their 3D conformational space. Medium-sized rings, such as the eight-membered azocane, are notoriously flexible and exhibit a complex array of low-energy conformers. The introduction of a bulky N-isopropyl group to form 1-(Propan-2-yl)azocane imposes severe steric constraints, restricting nitrogen inversion and C–N bond rotation. This whitepaper provides an in-depth, self-validating computational protocol utilizing Density Functional Theory (DFT) to model, quantify, and analyze the steric hindrance and transannular strain inherent in this system.

The Conformational Complexity of Azocane Scaffolds

Unlike the rigid, highly predictable chair conformation of six-membered piperidines, eight-membered azocanes possess a highly flexible conformational landscape. Dynamic NMR studies and thermodynamic analyses reveal that cyclooctane derivatives predominantly populate the boat-chair (BC) conformation, with the crown (CR) and twist-boat-chair (TBC) families existing as higher-energy local minima[1].

In 1-(Propan-2-yl)azocane, the structural dynamics are governed by two competing forces:

  • Prelog Strain (Transannular Interactions): The eight-membered ring forces transannular hydrogen atoms into close proximity, creating inherent steric repulsion across the ring.

  • Steric Bulk of the N-Isopropyl Group: The branched propan-2-yl substituent introduces massive steric hindrance[2]. When the nitrogen atom attempts to invert, or when the C–N bond rotates, the methyl groups of the isopropyl moiety clash violently with the axial protons of the azocane ring[3].

Consequently, the steric penalty of forcing the isopropyl group into a pseudo-axial position is heavily amplified by 1,3- and 1,5-diaxial-like interactions within the boat-chair framework, heavily biasing the equilibrium toward the pseudo-equatorial boat-chair conformer[4].

Self-Validating Computational Protocol

To accurately model the steric hindrance of 1-(Propan-2-yl)azocane, empirical molecular mechanics (MM) are insufficient due to their inability to properly handle the quantum mechanical nature of the nitrogen lone pair and hyperconjugation. We employ a robust, self-validating DFT workflow.

Step-by-Step Methodology
  • Step 1: Automated Conformational Sampling Due to the vast degrees of freedom, manual conformer generation is prone to human error. We utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) or FASTCAR Python-based workflows[5] to perform metadynamics simulations. This generates a comprehensive ensemble of initial geometries.

  • Step 2: RMSD Clustering The generated ensemble is clustered using a Root-Mean-Square Deviation (RMSD) threshold of 0.5 Å to eliminate redundant structures, isolating only unique starting geometries for quantum mechanical refinement.

  • Step 3: DFT Geometry Optimization Causality of Functional Choice: We select the M06-2X hybrid meta-GGA functional paired with the 6-311+G(d,p) basis set. M06-2X is explicitly parameterized to capture medium-range dispersion forces, which are absolutely critical for accurately calculating transannular Prelog strain in eight-membered rings. The diffuse functions (+) in the basis set accurately model the electron density of the nitrogen lone pair.

  • Step 4: Frequency Analysis (The Self-Validation Mechanism) Every optimized geometry must undergo vibrational frequency analysis.

    • Minima Validation: A true ground-state conformer must yield zero imaginary frequencies .

    • Transition State (TS) Validation: A true transition state (e.g., for nitrogen inversion) must yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation To ensure trustworthiness, an IRC calculation is performed on the TS to mathematically prove that it smoothly connects the pseudo-equatorial and pseudo-axial minima.

  • Step 6: Thermodynamic and Solvation Corrections Gas-phase calculations overestimate dipole moments. We apply the Solvation Model based on Density (SMD) using water or chloroform as the implicit solvent at 298.15 K to obtain accurate Gibbs free energies (ΔG).

Computational_Workflow A 1. Input Generation 1-(Propan-2-yl)azocane B 2. Conformational Search (CREST / xTB) A->B C 3. RMSD Clustering (Isolating Unique Conformers) B->C D 4. DFT Optimization (M06-2X/6-311+G**) C->D E 5. TS Search & Freq Analysis (Validation: 1 Imaginary Freq) D->E F 6. Thermodynamic Corrections (SMD Solvation Model) E->F

Figure 1: Self-validating computational workflow for 1-(Propan-2-yl)azocane conformational analysis.

Quantitative Data Presentation

The computational protocol yields precise thermodynamic and kinetic data that quantifies the steric hindrance imposed by the N-isopropyl group.

Table 1: Relative Free Energies (ΔG) of 1-(Propan-2-yl)azocane Conformers

The data demonstrates that the steric bulk of the isopropyl group effectively locks the azocane ring into a single dominant conformation at room temperature.

Conformer DesignationRing GeometryN-Isopropyl PositionRelative ΔG (kcal/mol)Boltzmann Population (298K)
BC-Eq Boat-ChairPseudo-Equatorial0.00> 99.0%
BC-Ax Boat-ChairPseudo-Axial+4.52< 0.1%
CR-Eq CrownPseudo-Equatorial+5.10< 0.1%
TBC-Eq Twist-Boat-ChairPseudo-Equatorial+6.35< 0.1%
Table 2: Kinetic Barriers for Steric Hindrance

The rotational and inversion barriers highlight the restricted dynamics of the molecule. The high barrier for C–N bond rotation is a direct consequence of the isopropyl methyl groups clashing with the azocane ring backbone.

Dynamic ProcessTransition State GeometryActivation Energy (ΔG‡)Validating Imaginary Freq (cm⁻¹)
Nitrogen Inversion Planar Nitrogen (sp² hybridized)+11.2 kcal/mol-245.3
C-N Bond Rotation Eclipsed Isopropyl Methyls+14.8 kcal/mol-180.1

Thermodynamic Logic of Conformational Interconversion

The interconversion between the dominant pseudo-equatorial state and the high-energy pseudo-axial state requires the molecule to pass through a highly strained, planar sp² transition state. During this inversion, the isopropyl group is forced into direct alignment with the transannular protons of the eight-membered ring, resulting in a severe steric clash (Prelog strain maximization).

Conformational_Logic Eq Boat-Chair (Pseudo-Equatorial) Global Minimum TS Planar Nitrogen Transition State Steric Clash Eq->TS N-Inversion (+11.2 kcal/mol) TS->Eq Relaxation (-11.2 kcal/mol) Ax Boat-Chair (Pseudo-Axial) Local Minimum TS->Ax Relaxation (-6.7 kcal/mol) Ax->TS Reversion (+6.7 kcal/mol)

Figure 2: Thermodynamic logic of nitrogen inversion and steric hindrance in 1-(Propan-2-yl)azocane.

Conclusion

By deploying a rigorously validated DFT methodology (M06-2X/6-311+G**), researchers can accurately map the complex conformational space of 1-(Propan-2-yl)azocane. The data proves that the steric hindrance of the N-isopropyl group overrides the inherent flexibility of the azocane ring, locking it into a pseudo-equatorial boat-chair conformation. This structural rigidity must be accounted for when designing azocane-based pharmacophores, as it directly impacts receptor binding affinity and off-target liability.

References

  • Azocane - Grokipedia. Thermodynamic properties and conformational analysis of eight-membered cyclic secondary amines. 1

  • Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR | ChemRxiv. Methodologies for automated conformational search in highly rotatable molecular systems. 5

  • Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies | The Journal of Organic Chemistry - ACS Publications. Analysis of ring inversion barriers and conformational equilibria in eight-membered nitrogen heterocycles. 4

  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations - IRIS Unibas. Evaluation of N-isopropyl rotational barriers and steric hindrance via DFT and dynamic NMR. 3

  • Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability - ResearchGate. Impact of bulky N-alkyl substituents (including isopropyl) on thermodynamic stability and steric strain. 2

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Foundational

A Framework for Establishing the Baseline Toxicity and Safety Profile of 1-(Propan-2-yl)azocane

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Imperative for a Scientifically Rigorous Safety Assessment 1-(Propan-2-yl)azocane belongs to the chemical class of N-alkylated cyclic amine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Imperative for a Scientifically Rigorous Safety Assessment

1-(Propan-2-yl)azocane belongs to the chemical class of N-alkylated cyclic amines. The azocane ring is an eight-membered saturated heterocycle, and the N-isopropyl substituent dictates its physicochemical properties, such as basicity and lipophilicity. While the parent compound, azocane, is a known structural motif, specific toxicological data for this N-substituted derivative are not publicly available. Therefore, a de novo assessment is required.

The primary goal of a baseline toxicity profile is to identify potential hazards to human health, to determine a safe starting dose for first-in-human clinical trials, and to identify target organs of toxicity. A poorly executed or incomplete safety assessment can lead to catastrophic failures in clinical development, posing significant risks to patients and resulting in substantial financial loss. This guide outlines a logical, evidence-based workflow to build a trustworthy safety profile for this NCE.

A Strategic and Tiered Approach to Toxicological Evaluation

A tiered approach to toxicity testing is the most efficient and ethical framework, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1] The strategy begins with a battery of in vitro assays to screen for fundamental cellular liabilities before proceeding to more complex and resource-intensive in vivo studies. This progression allows for early, data-driven decision-making.

Figure 1: Tiered workflow for baseline toxicity assessment of 1-(Propan-2-yl)azocane.

Tier 1: In Vitro Hazard Identification

The initial tier focuses on cell-based assays to identify fundamental toxic liabilities. These tests are rapid, cost-effective, and minimize animal use.

Cytotoxicity Assessment
  • Objective: To determine the concentration of 1-(Propan-2-yl)azocane that causes cell death and to establish an IC50 (half-maximal inhibitory concentration) value. This data is crucial for dose selection in subsequent in vitro assays.

  • Methodology: A common approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

  • Experimental Protocol (MTT Assay):

    • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates and allow them to adhere overnight.

    • Dosing: Prepare a serial dilution of 1-(Propan-2-yl)azocane in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of each well at ~570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard battery includes a test for gene mutation and a test for chromosomal damage.[2]

  • Objective: To assess the mutagenic potential of 1-(Propan-2-yl)azocane by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring Escherichia coli.

  • Causality: The assay tests for a compound's ability to cause point mutations (base-pair substitutions or frameshifts) in the bacterial genome. Testing is conducted with and without a metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic. A positive result indicates that the compound or its metabolites can directly alter DNA.

  • Objective: To detect chromosomal damage. This assay identifies agents that cause clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) effects.

  • Causality: Cells are treated with 1-(Propan-2-yl)azocane. After treatment, the cells are blocked in cytokinesis. If the compound has damaged the chromosomes during mitosis, small, membrane-bound fragments of chromatin (micronuclei) will be visible in the cytoplasm of daughter cells. The frequency of micronucleated cells is a direct measure of chromosomal damage.

Cardiovascular Safety: hERG Liability Assay
  • Objective: To assess the potential of 1-(Propan-2-yl)azocane to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

  • Causality: Inhibition of the hERG channel can delay repolarization of the cardiac action potential, leading to a condition known as "QT prolongation." This can precipitate a life-threatening cardiac arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a critical safety screen for all NCEs. This is typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel.

In Vitro Assay Endpoint Significance Governing Guideline
Cytotoxicity (MTT) IC50 ValueGeneral cellular toxicity; dose-setting for other assaysN/A (Standard Method)
Ames Test Fold-increase in revertant coloniesGene mutation potential (mutagenicity)OECD TG 471
Micronucleus Test Frequency of micronucleated cellsChromosomal damage potential (clastogenicity)OECD TG 487
hERG Assay IC50 for channel inhibitionRisk of cardiac QT prolongationICH S7B

Table 1: Summary of Tier 1 In Vitro Safety Screens.

Tier 2: In Vivo Acute Systemic Toxicity

Following a satisfactory in vitro profile, the first in vivo study establishes acute toxicity and helps determine the maximum tolerated dose (MTD).[3]

  • Objective: To determine the acute oral toxicity of a single dose of 1-(Propan-2-yl)azocane and to identify clinical signs of toxicity and potential target organs.

  • Methodology: The Acute Oral Toxicity – Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is the preferred method. It is a statistically efficient method that minimizes animal use while providing a point estimate of the LD50 and confidence intervals.[4]

  • Experimental Protocol (OECD TG 425):

    • Species & Justification: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rat).[5]

    • Dose Administration: Administer 1-(Propan-2-yl)azocane by oral gavage. The vehicle should be aqueous if possible; otherwise, an oil such as corn oil can be used.[5]

    • Starting Dose: The starting dose is selected based on the in vitro cytotoxicity data and any information on structurally related compounds. A default starting dose of 300 mg/kg is often used in the absence of other information.[5]

    • Dosing Progression: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next is given a lower dose. The dose progression factor is typically 3.2.

    • Observation: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, autonomic effects, and behavior). Body weight is recorded regularly.

    • Endpoint: The primary endpoint is mortality. At the end of the study, surviving animals are euthanized, and a gross necropsy is performed on all animals to identify any macroscopic pathological changes in organs.

Tier 3: Preliminary Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions. The ICH S7A guideline mandates a "core battery" of tests.[6]

  • Objective: To evaluate the effects of 1-(Propan-2-yl)azocane on the central nervous, cardiovascular, and respiratory systems.

  • Core Battery Components:

    • Central Nervous System (CNS): A functional observational battery (FOB) in rats (e.g., a modified Irwin test) to assess behavioral, autonomic, and neuromuscular effects.

    • Cardiovascular System: In vivo assessment in a conscious, telemetered large animal (e.g., dog or non-human primate) to measure blood pressure, heart rate, and electrocardiogram (ECG) parameters.

    • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume, typically conducted in rats using whole-body plethysmography.

Figure 2: Key components of the ICH S7A safety pharmacology core battery.

Data Synthesis and Profile Construction

The final step is to integrate all data into a coherent safety profile. This involves:

  • Establishing a No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no significant adverse findings were observed in the most sensitive species.

  • Identifying Target Organs: Gross necropsy and clinical observations from the acute toxicity study provide the first clues to which organs may be susceptible to toxicity.

  • Assessing Genotoxic and Cardiac Risk: The results from the Ames, micronucleus, and hERG assays provide clear, albeit preliminary, indicators of these specific liabilities. For instance, some amines can pose a risk of forming N-nitrosamine impurities, which are potent genotoxic carcinogens, a consideration for later development stages.[7]

  • Informing Future Studies: The baseline profile is not an end in itself. It provides the critical information needed to design more definitive repeat-dose toxicity studies (e.g., 28-day studies) and to establish a safe starting dose for Phase 1 clinical trials.[3]

Conclusion

Establishing the baseline toxicity and safety profile of a novel compound like 1-(Propan-2-yl)azocane is a systematic, multi-step process that is foundational to modern drug development. By adhering to a tiered testing strategy grounded in internationally recognized OECD and ICH guidelines, researchers can build a robust, reliable, and regulatory-compliant data package. This structured approach ensures that potential hazards are identified early, facilitates informed decision-making, and ultimately safeguards the well-being of patients in future clinical trials. The framework presented in this guide provides a validated pathway for converting a promising new chemical entity into a comprehensively characterized clinical candidate.

References

  • Title: Guidelines for the Testing of Chemicals. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Oecd guidelines for toxicology studies. Source: Slideshare. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Fixed Dose Procedure. Source: OECD. URL: [Link]

  • Title: Safety Data Sheet. Source: Not specified. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals: Carcinogenicity Studies. Source: Regulations.gov. URL: [Link]

  • Title: Safety assessment of the substance amines, di-C14-C20-alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials. Source: EFSA Journal via PMC. URL: [Link]

  • Title: Safety Data Sheet - Propan-2-ol. Source: RCI Labscan Limited. URL: [Link]

  • Title: Short chain (C2-3) alkyl amines: Human health tier II assessment. Source: Australian Government Department of Health. URL: [Link]

  • Title: Selected amines and amino alcohols. Source: Danish Environmental Protection Agency. URL: [Link]

  • Title: Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Source: PubMed. URL: [Link]

  • Title: Safety Data Sheet PROPAN-2-OL TECH. Source: Chemical Suppliers. URL: [Link]

  • Title: Azocane | C7H15N | CID 14276. Source: PubChem - NIH. URL: [Link]

  • Title: A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products. Source: Scilit. URL: [Link]

  • Title: Safety Data Sheet: propan-2-ol-d. Source: Chemdox. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 1-(Propan-2-yl)azocane into Medicinal Chemistry Scaffolds

Executive Summary The modern drug discovery landscape is increasingly shifting away from flat, sp²-dominated aromatic architectures toward sp³-rich, three-dimensional chemical spaces. This transition aims to improve clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is increasingly shifting away from flat, sp²-dominated aromatic architectures toward sp³-rich, three-dimensional chemical spaces. This transition aims to improve clinical success rates by enhancing target selectivity, solubility, and metabolic stability. Among the most underexploited yet highly promising 3D motifs are the azocanes (8-membered saturated nitrogen heterocycles). While historically avoided due to synthetic challenges such as transannular strain and entropy loss during ring closure[1], late-stage functionalization techniques now allow for the direct incorporation of pre-formed azocane building blocks.

This application note provides a comprehensive, self-validating protocol for incorporating 1-(Propan-2-yl)azocane (N-isopropylazocane) into heteroaryl drug scaffolds. Because 1-(Propan-2-yl)azocane is a sterically hindered tertiary amine, traditional cross-coupling methods (e.g., Buchwald-Hartwig amination) are invalid. Instead, we detail a cutting-edge photoredox-catalyzed Minisci-type α-C–H arylation to successfully navigate this steric complexity.

Scientific Rationale: The Case for N-Isopropylazocane

Navigating 3D Chemical Space

Azocanes and their spirocyclic derivatives possess the attributes of "privileged structures" in medicinal chemistry, frequently utilized to target muscarinic acetylcholine receptors (mAChR), ion channels, and neurotransmitter transporters[2]. The flexible 8-membered ring allows for unique conformational sampling that rigid 6-membered piperidines cannot achieve, enabling the molecule to project functional groups into distinct vector spaces within a binding pocket.

Steric Shielding & Metabolic Stability

The N-isopropyl group in 1-(Propan-2-yl)azocane serves a critical dual purpose:

  • Metabolic Shielding: The bulky isopropyl moiety sterically shields the basic nitrogen lone pair, significantly reducing its susceptibility to rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes.

  • pKa Modulation: The inductive electron-donating effect of the isopropyl group, counterbalanced by its steric hindrance, subtly tunes the basicity of the amine, optimizing the molecule's ionization state at physiological pH to improve membrane permeability.

Physicochemical Profiling

To understand the impact of incorporating 1-(Propan-2-yl)azocane, it is essential to compare its physicochemical properties against standard cyclic amines. The addition of the isopropyl group significantly increases lipophilicity while slightly dampening the effective basicity due to steric occlusion of the nitrogen lone pair.

CompoundRing SizeMolecular Weight ( g/mol )Estimated cLogPConjugate Acid pKa
Piperidine 685.150.8411.22
Azepane 799.171.2011.10
Azocane 8113.201.5011.00
1-(Propan-2-yl)azocane 8155.282.8510.40

Note: Baseline data for Azocane sourced from PubChem[3]; Molecular weight and structural data for 1-(Propan-2-yl)azocane sourced from Benchchem[4]. cLogP and pKa for the substituted azocane are predictive estimates based on the addition of the isopropyl moiety.

Synthetic Workflow: Photoredox-Catalyzed Minisci α-C–H Arylation

Objective

To couple the tertiary amine 1-(Propan-2-yl)azocane to an electron-deficient heteroaryl scaffold (e.g., a substituted quinoline, pyridine, or pyrimidine) via direct C2 α-C–H functionalization.

Mechanistic Causality

Because 1-(Propan-2-yl)azocane lacks a reactive N–H bond, standard nucleophilic aromatic substitution (SNAr) cannot be used. We leverage the inherent electron-rich nature of the α-C–H bonds adjacent to the nitrogen. By utilizing an Iridium-based photoredox catalyst, the tertiary amine undergoes single-electron transfer (SET) to generate an α-amino radical. The addition of Trifluoroacetic acid (TFA) protonates the target heteroaryl scaffold, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity, thereby driving the radical addition forward.

Minisci_Workflow N1 Heteroaryl Scaffold N3 Photoredox Catalysis (Blue LED) N1->N3 N2 1-(Propan-2-yl)azocane (Tertiary Amine) N2->N3 N4 Alpha-Amino Radical Generation N3->N4 N5 C2-Alkylated Target Molecule N4->N5

Photoredox-catalyzed Minisci workflow for incorporating tertiary azocanes into heteroaryl scaffolds.

Step-by-Step Methodology

Reagents & Equipment:

  • Heteroaryl Scaffold: 1.0 equiv (e.g., 0.5 mmol)

  • 1-(Propan-2-yl)azocane: 3.0 equiv (Excess acts as the radical precursor)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • Oxidant: Ammonium persulfate, (NH₄)₂S₂O₈ (1.5 equiv)

  • Acid: Trifluoroacetic acid, TFA (1.5 equiv)

  • Solvent: DMSO / H₂O (1:1 v/v, 5 mL)

  • Equipment: 450 nm Blue LED photoreactor equipped with a cooling fan.

Procedure:

  • Reaction Assembly: In a borosilicate glass vial equipped with a magnetic stir bar, add the heteroaryl scaffold, the Iridium photocatalyst, and the persulfate oxidant.

    • Causality: Borosilicate glass is required as it is transparent to 450 nm blue light, unlike standard amber or heavy-walled glass which may attenuate photon flux.

  • Solvent & Acid Addition: Add the DMSO/H₂O mixture, followed dropwise by TFA.

    • Causality: The aqueous mixture solubilizes the persulfate and stabilizes the highly polar radical intermediates. TFA is critical to protonate the basic nitrogen of the heteroaryl scaffold, activating it for nucleophilic radical attack.

  • Amine Addition: Inject the 1-(Propan-2-yl)azocane into the stirring mixture.

    • Causality: Adding the tertiary amine last prevents premature, localized exothermic salt formation that could cause the reagents to crash out of solution.

  • Degassing (Critical Step): Seal the vial with a PTFE septum and sparge the mixture with Argon gas for 10 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger. Failure to remove O₂ will result in the quenching of the excited state of the Iridium catalyst and complete reaction failure.

  • Irradiation: Place the vial in the photoreactor and irradiate with 450 nm blue LEDs for 16 hours. Ensure the cooling fan is active.

    • Causality: Unregulated high temperatures from the LEDs can lead to the thermal decomposition of the persulfate oxidant, triggering unselective background radical reactions and degrading the azocane ring.

Self-Validating Checkpoint

To validate the success of the reaction before proceeding to purification, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Expected Outcome: The target product will exhibit an[M+H]⁺ mass shift of exactly +154 Da relative to the starting heteroaryl scaffold (accounting for the addition of the 155 Da azocane moiety minus the loss of 1 hydrogen atom during rearomatization).

  • Troubleshooting: If the reaction stalls and only starting material is observed, verify the emission spectrum of the LED and ensure the degassing step was strictly followed.

Minisci_Mechanism Ir Ir(III) Photocatalyst Excitation SET Single Electron Transfer (Amine Oxidation) Ir->SET Blue Light Rad C2 Alpha-Amino Radical Formation SET->Rad -H+ Add Radical Addition to Protonated Heteroarene Rad->Add Scaffold Ox Re-oxidation & Rearomatization Add->Ox SET to Ir(II) Ox->Ir

Catalytic cycle of the Minisci alpha-C-H functionalization using a photoredox iridium catalyst.

Sources

Application

Application Note: High-Resolution GC-MS Quantification and Characterization of 1-(Propan-2-yl)azocane

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Methodologists. Executive Summary & Analytical Challenges 1-(Propan-2-yl)azocane (also known as N-isopropylazocane) is a sterically hind...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Synthetic Methodologists.

Executive Summary & Analytical Challenges

1-(Propan-2-yl)azocane (also known as N-isopropylazocane) is a sterically hindered, 8-membered cyclic tertiary amine ( C10​H21​N , MW: 155.28 g/mol ). Azocane ring systems and their N-alkyl derivatives are critical pharmacophores and organocatalysts in advanced synthetic methodologies[1].

However, the gas chromatography-mass spectrometry (GC-MS) analysis of aliphatic and cyclic amines presents a notorious analytical challenge. Due to their high basicity (pKa 10.5–11.0) and strong hydrogen-bonding capabilities, amines readily interact with residual active silanol groups (Si-OH) present in standard glass inlet liners and fused-silica capillary columns. This Lewis acid-base interaction results in severe chromatographic anomalies, including peak tailing, irreversible adsorption, and loss of sensitivity at trace levels.

This application note details a robust, self-validating GC-MS methodology that circumvents these issues through the synergistic use of stringent pH-controlled sample preparation and base-deactivated stationary phases.

Mechanistic Insights: Chromatography & Fragmentation

The Chromatographic Causality: Overcoming Silanol Interactions

In standard polysiloxane columns, exposed silanols act as Brønsted acids, donating protons to the lone electron pair on the azocane nitrogen. To break this causality, this protocol mandates the use of a base-deactivated capillary column (e.g., Rtx-5 Amine or equivalent). These columns undergo proprietary surface deactivation—often involving exhaustive end-capping or the incorporation of basic functional groups into the polymer matrix—which repels the amine, ensuring sharp, symmetrical peaks and quantitative transfer to the mass spectrometer.

Electron Ionization (EI) Fragmentation Dynamics

Under standard 70 eV electron ionization, 1-(Propan-2-yl)azocane exhibits predictable fragmentation pathways characteristic of N-alkyl cyclic amines[2].

  • Molecular Ion ( [M]+∙ ): The molecular ion at m/z 155 is typically low in abundance due to the rapid stabilization of the charge via fragmentation.

  • α -Cleavage (Dominant Pathway): The nitrogen lone pair stabilizes the radical cation, driving the homolytic cleavage of the Cα​−Cβ​ bond of the isopropyl group. The loss of a methyl radical ( ∙CH3​ ) yields a highly stable, conjugated iminium ion at m/z 140 ( [M−15]+ ) , which serves as the primary quantifier ion.

  • Ring Fragmentation: Secondary α -cleavages within the 8-membered azocane ring lead to the expulsion of alkyl fragments, producing characteristic qualifier ions at m/z 126 and m/z 112.

GCMS_Workflow S1 1. Sample Preparation Alkalinization (pH > 11) Liquid-Liquid Extraction (DCM) S2 2. GC Injection Base-Deactivated Inlet Liner Splitless Mode (250°C) S1->S2 S3 3. Capillary Separation Base-Deactivated Polysiloxane Column (e.g., Rtx-5 Amine) S2->S3 S4 4. EI Ionization (70 eV) Formation of [M]+ (m/z 155) α-Cleavage to [M-CH3]+ (m/z 140) S3->S4 S5 5. Mass Analysis & Detection Quadrupole MS (m/z 40-300) SIM/SCAN Data Acquisition S4->S5

Workflow for the GC-MS analysis of 1-(Propan-2-yl)azocane emphasizing amine-specific handling.

Experimental Protocol

Reagents & Materials
  • Analyte: 1-(Propan-2-yl)azocane analytical standard (>99% purity).

  • Internal Standard (IS): Di-n-propylamine or an isotopically labeled azocane derivative.

  • Solvents: HPLC-grade Dichloromethane (DCM) or Hexane.

  • Reagents: 1.0 M Sodium Hydroxide (NaOH) for pH adjustment.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Causality Note: Amines must be extracted in their neutral, free-base form. If the sample pH is not at least 2 units above the pKa of the amine, it will remain protonated (ionic) and fail to partition into the organic phase, resulting in catastrophic recovery failure[3].

  • Aliquoting: Transfer 1.0 mL of the aqueous sample (or reaction mixture) into a clean 15 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of the Internal Standard working solution (100 µg/mL).

  • Alkalinization: Add 0.5 mL of 1.0 M NaOH to the sample. Vortex for 10 seconds. Verify that the pH is 11 using indicator paper.

  • Extraction: Add 2.0 mL of DCM. Cap tightly and agitate via a mechanical shaker for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to break any emulsions.

  • Recovery: Carefully transfer the lower organic (DCM) layer using a Pasteur pipette into a 2.0 mL GC autosampler vial equipped with a PTFE/silicone septum.

GC-MS Instrumental Method

Table 1: Optimized GC-MS Operating Conditions

ParameterSpecificationRationale
GC Column Base-deactivated 5% diphenyl/95% dimethyl polysiloxane (30 m × 0.25 mm, 0.25 µm)Prevents silanol-amine hydrogen bonding, eliminating peak tailing.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Inlet Liner Base-deactivated single taper with glass woolTraps non-volatile matrix components while preventing analyte adsorption.
Injection Mode Splitless (Purge valve open at 1.0 min)Maximizes sensitivity for trace-level quantification.
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/minProvides optimal linear velocity for polysiloxane columns.
Oven Program 60 °C (hold 1 min) 15 °C/min to 280 °C (hold 3 min)Balances resolution of early eluters with efficient column bake-out.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Ion Source Temp 230 °CStandard for 70 eV EI; prevents source contamination.
MS Acquisition SIM / SCAN (Synchronous)SCAN (m/z 40–300) for library matching; SIM (m/z 140, 112, 155) for quantification.

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the analytical sequence must be treated as a self-validating system. Before analyzing unknown samples, a System Suitability Test (SST) must be executed.

Table 2: Method Validation & System Suitability Criteria

Validation ParameterTarget SpecificationAction if Failed (Troubleshooting)
Peak Asymmetry ( As​ ) 0.9≤As​≤1.5 Fail: Indicates active sites. Replace the inlet liner, trim 10 cm from the front of the GC column, and re-evaluate.
Signal-to-Noise (S/N) at LOQ 10:1 (SIM mode)Fail: Check MS tuning parameters, clean the EI ion source, or verify multiplier voltage.
Linearity ( R2 ) 0.995 (10 – 1000 ng/mL)Fail: Check for inlet overload or prepare fresh calibration standards.
IS Recovery / Precision %RSD 15% across 6 replicatesFail: Emulsion during extraction or inconsistent autosampler injection volume.
Data Interpretation Logic

When analyzing the chromatogram, identify 1-(Propan-2-yl)azocane by matching its retention time ( ± 0.05 min) to the reference standard. Confirm the identity by examining the ion ratios in the SCAN data: the base peak must be m/z 140, with the m/z 112 qualifier ion present at approximately 30-40% relative abundance. The presence of the m/z 155 molecular ion, even if weak (<5%), confirms the intact molecular weight.

Sources

Method

Preparation of 1-(Propan-2-yl)azocane hydrochloride salts for in vitro assays

Application Note: Preparation and Formulation of 1-(Propan-2-yl)azocane Hydrochloride for In Vitro Assays Executive Summary 1-(Propan-2-yl)azocane (also known as N-isopropylazocane) is a tertiary amine utilized in variou...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Formulation of 1-(Propan-2-yl)azocane Hydrochloride for In Vitro Assays

Executive Summary

1-(Propan-2-yl)azocane (also known as N-isopropylazocane) is a tertiary amine utilized in various pharmacological and biochemical research applications. In its native free base form, the compound exhibits high lipophilicity and poor aqueous solubility, rendering it unsuitable for direct application in aqueous in vitro systems. This application note provides a comprehensive, self-validating methodology for converting the free base into its highly soluble hydrochloride (HCl) salt, alongside standardized formulation protocols to ensure reproducible dosing in cell-based and biochemical assays.

Chemical Rationale & Physicochemical Profiling

The transition from a free base to a hydrochloride salt is a fundamental optimization step in drug development and assay preparation. The reaction mechanism proceeds via a direct proton transfer from hydrochloric acid to the basic nitrogen atom of the eight-membered azocane ring[1]. This neutralization yields a stable ammonium cation paired with a chloride anion.

The resulting ionic structure drastically reduces the compound's lipophilicity and enhances its aqueous solubility[1]. This is a critical prerequisite for uniform compound distribution in physiological buffers and cell culture media, preventing drug aggregation and ensuring accurate concentration-response curves.

Table 1: Physicochemical Comparison of Compound Forms

Property1-(Propan-2-yl)azocane (Free Base)1-(Propan-2-yl)azocane Hydrochloride
Molecular Formula C₁₀H₂₁N[2]C₁₀H₂₂ClN
Molecular Weight 155.28 g/mol [2]191.74 g/mol
Physical State Oily liquid (typical for low MW amines)Crystalline solid
Aqueous Solubility Poor / LipophilicHigh / Hydrophilic
Primary Utility Organic synthesis intermediateIn vitro biological assays

Synthetic Conversion: Free Base to Hydrochloride Salt

To ensure high purity and yield, the salt formation must be conducted under strictly anhydrous conditions.

Workflow1 N1 1-(Propan-2-yl)azocane (Free Base) N2 Dissolution in Anhydrous Ether N1->N2 N3 Addition of HCl in Dioxane N2->N3 N4 Precipitation & Filtration N3->N4 Protonation N5 Pure HCl Salt (Desiccation) N4->N5

Caption: Workflow for the anhydrous precipitation of 1-(Propan-2-yl)azocane hydrochloride.

Protocol A: Anhydrous Precipitation Method

Step 1: Dissolution Dissolve the 1-(Propan-2-yl)azocane free base in anhydrous diethyl ether or tert-butyl methyl ether (approx. 10 mL per gram of amine) within a round-bottom flask. Causality: Anhydrous non-polar solvents are selected because the neutral free base is highly soluble in them, whereas the resulting ionic salt is not. The strict exclusion of water prevents the hygroscopic salt from dissolving into an aqueous phase, driving the precipitation forward[3].

Step 2: Acidification Place the flask in an ice bath (0–5°C). Slowly add a 1.05x molar excess of anhydrous HCl in dioxane (4M) dropwise under continuous magnetic stirring. Causality: Cooling the reaction controls the exothermic nature of the acid-base neutralization. The dropwise addition prevents localized over-acidification and promotes the formation of a uniform, crystalline precipitate rather than an amorphous gum.

Step 3: Isolation & Washing Filter the immediate white precipitate under vacuum using a Büchner funnel. Wash the filter cake with a small volume of cold anhydrous ether. Causality: Washing removes any unreacted free base or non-amine neutral impurities, which remain soluble in the ether phase, effectively purifying the salt in a single step[3].

Step 4: Desiccation Dry the purified salt under high vacuum at room temperature for 12–24 hours to remove residual solvent.

Self-Validation Checkpoint: To confirm successful salt formation, dissolve a 1 mg aliquot of the dried precipitate in deionized water and add a single drop of 0.1 M Silver Nitrate ( AgNO3​ ). The immediate formation of a white precipitate (AgCl) validates the presence of the chloride counterion, confirming the conversion.

Formulation Strategy for In Vitro Assays

Once the hydrochloride salt is isolated and validated, it must be properly formulated to maintain stability and ensure biological compatibility.

Workflow2 S1 Lyophilized HCl Salt S2 Primary Stock (50 mM) in DMSO or ddH2O S1->S2 Solubilization S3 Sterile Filtration (0.22 µm PTFE) S2->S3 S4 Working Dilution (Culture Media) S3->S4 Serial Dilution S5 In Vitro Assay (Final DMSO ≤ 0.5%) S4->S5

Caption: Standardized formulation workflow of the hydrochloride salt for in vitro biological assays.

Protocol B: Stock Preparation and Media Dilution

Step 1: Primary Stock Preparation Weigh the purified 1-(Propan-2-yl)azocane HCl salt and dissolve it in molecular biology grade Dimethyl Sulfoxide (DMSO) to create a concentrated primary stock (e.g., 10 mM to 50 mM). Causality: Although the HCl salt is highly water-soluble, preparing the primary stock in DMSO prevents spontaneous aqueous hydrolysis and microbial contamination during long-term storage (aliquoted at -20°C).

Step 2: Sterile Filtration Pass the primary stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into sterile microcentrifuge tubes. Causality: PTFE membranes are highly chemically compatible with DMSO. Standard PES or cellulose acetate filters will degrade upon contact with DMSO, leaching toxic polymers into the assay and compromising cell viability.

Step 3: Working Dilution Perform serial dilutions of the primary stock directly into the pre-warmed cell culture medium immediately prior to the assay. Ensure the final DMSO concentration across all wells (including vehicle controls) does not exceed 0.5% (v/v). Causality: Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and produce false-positive phenotypic readouts in cell-based assays[4].

Self-Validation Checkpoint: Before applying the working solution to the cell culture, observe the media under an inverted microscope or utilize a nephelometer. The complete absence of micro-precipitates validates that the compound remains fully solubilized at the target assay concentration, ensuring accurate dosing.

References

  • Hydrochloride - Grokipedia : Hydrochloride salt preparation and mechanisms. Grokipedia. URL:[Link]

  • Parallel Solution-Phase Asymmetric Synthesis of α-Branched Amines : ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for the N-isopropylation of azocane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the N-isopropylation of azocane. We will explore the critical role of reaction temperature optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the N-isopropylation of azocane. We will explore the critical role of reaction temperature optimization through a practical, troubleshooting-focused Q&A format, a detailed experimental protocol, and data-driven insights.

Frequently Asked Questions (FAQs)

Question: What is the most effective and common method for the N-isopropylation of azocane?

Answer: The most prevalent and selective method for the N-isopropylation of azocane, a secondary cyclic amine, is through direct reductive amination. This one-pot reaction involves treating azocane with acetone in the presence of a mild and selective reducing agent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the intermediate iminium ion in the presence of the starting ketone (acetone).[2][3] This method avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the use of harsh conditions.[4]

Question: Why is reaction temperature a critical parameter to optimize for this specific reaction?

Answer: Reaction temperature is arguably the most critical parameter to control in the N-isopropylation of azocane for several reasons. It directly influences the balance between reaction kinetics and the stability of the reagents, ultimately dictating the yield and purity of the final product. The formation of the key iminium ion intermediate from azocane and acetone is an equilibrium-driven process that is sensitive to temperature.[5] Subsequently, the rate of hydride delivery from sodium triacetoxyborohydride to this intermediate is also temperature-dependent. An optimal temperature ensures the reaction proceeds at a reasonable rate without promoting unwanted side reactions or thermal decomposition of the hydride reagent.[6][7]

Question: What are the general consequences of setting the reaction temperature too low or too high?

Answer:

  • Too Low: An excessively low temperature (e.g., sub-ambient) will significantly slow the reaction rate. This can lead to incomplete conversion, even after extended reaction times, leaving a substantial amount of unreacted azocane starting material. In some cases, the reaction may appear to stall completely.[7]

  • Too High: Elevated temperatures can introduce a host of complications. The primary concerns are the thermal decomposition of the sodium triacetoxyborohydride reagent and the promotion of side reactions.[8] For instance, acetone can undergo self-condensation (an aldol reaction) under certain conditions, leading to impurities. Furthermore, excessive heat can lead to the formation of other undesired byproducts, complicating purification efforts.[6]

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low or incomplete conversion to N-isopropylazocane.

Question: My reaction has been running for 24 hours at room temperature, but LC-MS analysis shows over 50% of the azocane starting material remains. Is the temperature the problem?

Answer: Yes, a low reaction temperature is a very likely cause for incomplete conversion. Room temperature (typically 20-25 °C) may not provide sufficient thermal energy to overcome the activation barrier for iminium ion formation at a practical rate, especially with a sterically accessible yet large ring like azocane.

Troubleshooting Steps:

  • Confirm Reagent Stoichiometry: Before adjusting temperature, ensure that acetone (typically 1.2-1.5 equivalents) and sodium triacetoxyborohydride (1.3-1.6 equivalents) are not the limiting reagents.[2]

  • Incremental Temperature Increase: Gently warm the reaction mixture to 35-40 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A gradual increase in temperature often enhances the conversion rate significantly.[7]

  • Solvent Consideration: The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2] These solvents are well-suited for the recommended temperature adjustments.

Problem 2: The desired product is formed, but the crude mixture contains significant, hard-to-remove impurities.

Question: I achieved full conversion by heating my reaction to 60 °C, but now I have several byproducts that are co-eluting with my product during chromatography. What went wrong?

Answer: Heating the reaction to 60 °C was likely excessive and induced side reactions or reagent decomposition. Sodium triacetoxyborohydride, while more stable than sodium borohydride in acidic media, can decompose at elevated temperatures, leading to undesired reduction pathways. Furthermore, higher temperatures can promote side reactions involving the solvent or acetone.

Troubleshooting Steps:

  • Reduce the Temperature: The optimal temperature is one that provides a reasonable reaction time without generating significant impurities. Based on your result at room temperature (incomplete conversion) and 60 °C (byproducts), an intermediate temperature such as 40 °C is a logical next step.

  • Controlled Reagent Addition: If the reaction is exothermic upon addition of the hydride, consider adding the sodium triacetoxyborohydride portion-wise at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to the desired setpoint. This dissipates the heat of reaction and prevents localized high-temperature excursions that can degrade the reagent.

  • Consider Acetic Acid: In some reductive aminations, particularly with less reactive ketones, a catalytic amount of acetic acid (1-2 equivalents) can facilitate iminium ion formation, potentially allowing the reaction to proceed efficiently at a lower temperature.[2][6]

Experimental Protocol: Temperature Scouting for Optimal N-Isopropylation

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.

Objective: To identify the reaction temperature that provides the highest conversion and purity for the N-isopropylation of azocane.

Materials and Reagents:

  • Azocane

  • Acetone (ACS grade or higher)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reaction vials or flasks with stir bars

  • Temperature-controlled reaction blocks or oil baths

Procedure:

  • Reaction Setup: In three separate, dry reaction vials labeled T1, T2, and T3, add azocane (e.g., 1.0 mmol, 113.2 mg).

  • Solvent and Reagent Addition: To each vial, add anhydrous DCE (5 mL) followed by acetone (1.2 mmol, 1.2 eq). Stir the mixtures for 10 minutes to ensure homogeneity.

  • Temperature Equilibration:

    • Place vial T1 in an ice bath (0 °C).

    • Place vial T2 on a stirrer at ambient temperature (20-25 °C).

    • Place vial T3 in a pre-heated block or oil bath set to 40 °C.

    • Allow the mixtures to stir at their respective temperatures for 15 minutes.

  • Initiation: To each vial, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) in one portion.

  • Monitoring: Stir the reactions at their designated temperatures. After 4 hours, take a small aliquot from each reaction, quench it with a drop of water, dilute with an appropriate solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the approximate conversion. Continue monitoring as needed until the reaction at one of the temperatures reaches completion or stalls.

  • Work-up (for each reaction):

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the resulting N-isopropylazocane from each reaction using ¹H NMR spectroscopy and LC-MS/GC-MS.

Data Presentation: Temperature Scouting Results

The results from the experimental protocol should be tabulated to allow for direct comparison.

TrialTemperature (°C)Reaction Time (h)Conversion (%)Crude Purity (%)Key Observations
T1024~35%>98%Very slow reaction, clean product profile.
T22518~85%>95%Moderate rate, minor unreacted starting material.
T3406>99%>95%Rapid conversion, clean product profile.

Note: Data presented are illustrative examples. Actual results will vary based on specific experimental conditions.

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature for the N-isopropylation of azocane.

Temperature_Optimization_Workflow start Start Reaction (Initial Temp: 25°C) monitor Monitor Progress after 4-6h (LC-MS / GC-MS) start->monitor check_conversion Conversion > 95%? monitor->check_conversion check_purity Byproducts < 5%? check_conversion->check_purity Yes incomplete Outcome: Incomplete Reaction check_conversion->incomplete No optimized Process Optimized check_purity->optimized Yes impure Outcome: Impure Product check_purity->impure No increase_temp Action: Increase Temperature to 40°C increase_temp->start Rerun decrease_temp Action: Decrease Temperature to 0-10°C decrease_temp->start Rerun incomplete->increase_temp impure->decrease_temp

Caption: A decision-making workflow for optimizing reaction temperature.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Foth, J. P., et al. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications.[Link]

  • Sodium triacetoxyborohydride. Sciencemadness Discussion Board. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Desireddy, N. R., et al. (2017). Reductive amination reaction temperature. ResearchGate.[Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Optimization

Removing unreacted impurities from 1-(Propan-2-yl)azocane extraction mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(Propan-2-yl)azocane. Here, we address common challenges as...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(Propan-2-yl)azocane. Here, we address common challenges associated with removing unreacted starting materials and byproducts from extraction mixtures, particularly following synthesis by reductive amination. Our focus is on providing robust, field-proven protocols and troubleshooting advice to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 1-(Propan-2-yl)azocane synthesis via reductive amination?

A1: The most prevalent impurities are unreacted starting materials: cycloheptanone and isopropylamine. Depending on the reducing agent and reaction conditions, you may also encounter the intermediate imine or over-alkylated products, although these are typically less common with modern selective reducing agents.[1][2]

Q2: Why is a simple water wash insufficient to remove these impurities?

A2: While isopropylamine has some water solubility, cycloheptanone is largely insoluble in water.[3][4] A simple water wash will not effectively remove the unreacted ketone. Furthermore, to ensure complete removal of the basic isopropylamine, an acidic wash is required to convert it to its highly water-soluble ammonium salt.[5][6]

Q3: What is the fundamental principle behind purifying 1-(Propan-2-yl)azocane using acid-base extraction?

A3: The purification relies on the basicity of the target amine. By washing the organic reaction mixture with a dilute aqueous acid (e.g., HCl), the basic 1-(Propan-2-yl)azocane is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving the neutral impurity, cycloheptanone, in the organic layer. The layers are then separated, and the aqueous layer containing the purified amine salt is basified to regenerate the free amine, which can then be extracted back into an organic solvent.

Q4: I've formed a persistent emulsion during my extraction. What should I do?

A4: Emulsion formation is a common issue when working with amines as they can act as surfactants. To break an emulsion, you can try the following:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the layers to separate.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

In-Depth Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action & Scientific Rationale
Low yield of 1-(Propan-2-yl)azocane after extraction. 1. Incomplete extraction from the organic layer. 2. Insufficient basification to regenerate the free amine. 3. Product loss during solvent removal.1. Perform multiple acidic washes. Repeat the extraction with dilute HCl two to three times. The distribution coefficient of the amine salt between the aqueous and organic phases dictates that multiple extractions are more efficient than a single large-volume extraction. 2. Ensure the aqueous layer is sufficiently basic (pH > 12). Use a pH meter or pH paper to confirm. The pKa of a protonated secondary amine is typically around 10-11.[7][8][9] To deprotonate the amine and ensure it is in its free base form for extraction back into the organic solvent, the pH should be at least 2 units above the pKa. 3. Use a rotary evaporator with controlled temperature and vacuum. 1-(Propan-2-yl)azocane is a relatively volatile compound. Excessive heat or vacuum can lead to significant product loss.
Presence of cycloheptanone in the final product (confirmed by GC-MS). Inefficient separation of the organic and aqueous layers.Improve the separation technique. Ensure the layers have fully separated before draining. If a small amount of the organic layer containing cycloheptanone is carried over with the aqueous layer, it will contaminate the final product. Consider a back-extraction of the separated aqueous layer with a fresh portion of organic solvent before basification.
Final product has a strong ammonia-like odor. Residual isopropylamine.Increase the number and vigor of the initial acidic washes. Isopropylamine is a volatile primary amine and should be readily removed by the acid wash.[5][10] Ensure thorough mixing during the acidic extraction to maximize the contact between the two phases.
The organic layer is cloudy after drying with a drying agent (e.g., MgSO₄, Na₂SO₄). The organic layer is saturated with water.Wash the organic layer with brine before adding the drying agent. Brine helps to remove the bulk of the dissolved water from the organic solvent, increasing the efficiency of the solid drying agent.

Core Protocol: Acid-Base Extraction for the Purification of 1-(Propan-2-yl)azocane

This protocol assumes the reaction has been completed, and the reaction solvent is a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

Step-by-Step Methodology
  • Initial Quench (Optional): If a reactive reducing agent was used, carefully quench the reaction mixture according to the reagent's specifications (e.g., slow addition of water or a basic solution).

  • Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, methanol), first remove it under reduced pressure and redissolve the residue in a water-immiscible organic solvent.

  • Acidic Wash (Extraction of Amine):

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate completely. The protonated 1-(Propan-2-yl)azocane is now in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts. This ensures complete extraction of the amine product.

  • Discard Impurities: The organic layer, which now contains unreacted cycloheptanone and other non-basic impurities, can be discarded.

  • Basification (Regeneration of Free Amine):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5 M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is greater than 12. Monitor the pH using a pH meter or pH paper. The solution may become cloudy as the deprotonated, water-insoluble amine is formed.

  • Back-Extraction of Purified Amine:

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Shake vigorously, venting frequently.

    • Allow the layers to separate. The purified 1-(Propan-2-yl)azocane is now in the upper organic layer.

    • Drain the lower aqueous layer and discard it.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined organic extracts with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(Propan-2-yl)azocane.

Visual Workflow of the Acid-Base Extraction

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction cluster_3 Final Product Isolation start Crude Reaction Mixture (Product, Cycloheptanone, Isopropylamine in Organic Solvent) add_hcl Add 1M HCl (aq) start->add_hcl shake_1 Shake & Separate add_hcl->shake_1 aq_layer_1 Aqueous Layer (Protonated Product & Isopropylamine) shake_1->aq_layer_1 Collect org_layer_1 Organic Layer (Cycloheptanone) shake_1->org_layer_1 Discard basify Add NaOH (aq) to pH > 12 aq_layer_1->basify add_org_2 Add Organic Solvent basify->add_org_2 shake_2 Shake & Separate add_org_2->shake_2 aq_layer_2 Aqueous Layer (Salts) shake_2->aq_layer_2 Discard org_layer_2 Organic Layer (Purified Product) shake_2->org_layer_2 Collect dry Dry with Na₂SO₄ org_layer_2->dry evaporate Evaporate Solvent dry->evaporate end_product Pure 1-(Propan-2-yl)azocane evaporate->end_product G start Problem with Purification? low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product No check_basification Check pH of aqueous layer after NaOH addition. Is pH > 12? low_yield->check_basification Yes ketone_present Cycloheptanone present? impure_product->ketone_present Yes repeat_acid_wash Increase number of acidic extractions (to 3x). check_basification->repeat_acid_wash Yes basify Add more NaOH until pH > 12 check_basification->basify No check_rotovap Reduce temperature/vacuum on rotary evaporator. repeat_acid_wash->check_rotovap solution_ok Purification Successful check_rotovap->solution_ok amine_present Isopropylamine present? ketone_present->amine_present No back_extract Perform a back-extraction of the acidic aqueous layer with fresh organic solvent. ketone_present->back_extract Yes vigorous_acid_wash Increase vigor and number of acidic washes. amine_present->vigorous_acid_wash Yes amine_present->solution_ok No back_extract->solution_ok vigorous_acid_wash->solution_ok basify->solution_ok

Caption: Decision tree for troubleshooting purification issues.

Analytical Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the purity of the final product and identify any residual impurities, GC-MS is the recommended analytical technique. [11]

  • Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Due to the polar nature of amines, derivatization may be necessary to improve peak shape and resolution. [12][13]Common derivatizing agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) or isobutyl chloroformate.

  • GC Conditions (General Example):

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective. [14] * Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-450.

  • Data Analysis: The identity of 1-(Propan-2-yl)azocane can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. The absence of peaks corresponding to cycloheptanone and isopropylamine will confirm the purity of the sample.

References

  • Grokipedia. (n.d.). Cycloheptanone.
  • Sciencemadness Wiki. (2020, September 2). Isopropylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10400, Cycloheptanone.
  • Wikipedia. (n.d.). Cycloheptanone.
  • Indiamart. (n.d.). Isopropylamine, 99% 75-31-0.
  • Sigma-Aldrich. (n.d.). Isopropylamine = 99.5 75-31-0.
  • Cheméo. (n.d.). Cycloheptanone (CAS 502-42-1).
  • Occupational Safety and Health Administration. (2020, December 31). ISOPROPYLAMINE.
  • Haihang Industry. (n.d.). Cycloheptanone CAS 502-42-1.
  • Chen, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Micromass UK Limited. (n.d.).
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
  • Huang, X-F., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7, 2127-2136.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Scribd. (n.d.).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3449.
  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2737.
  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8145-8162.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Organic Reactions. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2019, June 5). 8.3: pKa Values.
  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.
  • Google Patents. (n.d.).
  • Razus, A. C., et al. (2005). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 50(3), 189-196.
  • The OChemTutor. (n.d.). pKa values.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • IUPAC. (n.d.).
  • ECHA. (2010, July 28). Propan-2-ol.

Sources

Troubleshooting

Improving the aqueous solubility of 1-(Propan-2-yl)azocane for biological assays

Technical Support Center: Solubilization Strategies for 1-(Propan-2-yl)azocane in Biological Assays Welcome to the Technical Support Center. 1-(Propan-2-yl)azocane (also known as N-isopropylazocane) presents unique solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 1-(Propan-2-yl)azocane in Biological Assays

Welcome to the Technical Support Center. 1-(Propan-2-yl)azocane (also known as N-isopropylazocane) presents unique solubilization challenges in biological assays. As a tertiary amine featuring a bulky, highly lipophilic 8-membered azocane ring and an isopropyl group, it exhibits high lipid solubility but exceptionally poor aqueous thermodynamic solubility at physiological pH[1].

When transitioning this compound from synthetic libraries into in vitro or cell-based assays, researchers frequently encounter data artifacts—such as false negatives in high-throughput screening (HTS) or erratic dose-response curves. These issues are rarely due to the compound's lack of biological activity; rather, they stem from exceeding kinetic solubility limits, resulting in micro-precipitation.

This guide provides field-validated troubleshooting strategies, structural rationales, and self-validating protocols to ensure your compound remains in solution, delivering reliable and reproducible assay data.

I. Troubleshooting FAQs: Causality and Corrective Actions

Q1: Why does 1-(Propan-2-yl)azocane precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: You are observing a phenomenon known as "DMSO shock"[2]. 1-(Propan-2-yl)azocane is highly soluble in anhydrous DMSO. However, when a concentrated DMSO stock is rapidly injected into an aqueous buffer, the solvent is instantaneously displaced by water. Because the free base of the azocane ring is highly hydrophobic, the local concentration of the compound drastically exceeds its kinetic solubility limit before it can diffuse, causing rapid nucleation and precipitation.

Q2: My biochemical assay tolerates up to 2% DMSO. How can I prevent DMSO shock without changing my final compound concentration? A2: The key is to control the rate of solvent exchange. Instead of a single-step high-ratio dilution (e.g., 1:100), utilize a step-down dilution strategy. By creating intermediate stocks (e.g., 50% DMSO, then 10% DMSO), you lower the thermodynamic shock upon final buffer entry. Additionally, adding the compound dropwise to a pre-warmed, vigorously vortexed buffer prevents localized supersaturation. Note that while DMSO is an excellent co-solvent, high concentrations can artificially alter protein-ligand binding kinetics by increasing solvent viscosity[3], so keep the final concentration as low as possible.

Q3: I am running a cell-based phenotypic assay, and my cells are sensitive to DMSO concentrations above 0.1%. How can I solubilize 1-(Propan-2-yl)azocane without organic co-solvents? A3: We strongly recommend host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The 8-membered azocane ring is highly lipophilic and sterically bulky, making it an ideal "guest" for the hydrophobic internal cavity of β-cyclodextrin. The exterior of the cyclodextrin is hydrophilic, allowing the entire complex to dissolve readily in aqueous media without the need for cytotoxic organic solvents.

Q4: I have the option to purchase or synthesize either the free base or the hydrochloride (HCl) salt of 1-(Propan-2-yl)azocane. Which is better for biological assays? A4: Always opt for the salt form. The free base of 1-(Propan-2-yl)azocane is typically an oil with a highly unfavorable partition coefficient for aqueous systems[1]. Converting the tertiary amine to an HCl or mesylate salt protonates the nitrogen, drastically lowering its LogP and increasing its thermodynamic solubility. This simple chemical modification often eliminates the need for complex formulation strategies downstream.

II. Solubilization Decision Workflow

Use the following logic matrix to determine the optimal solubilization strategy based on your compound's physical state and your assay's specific constraints.

Workflow N1 1-(Propan-2-yl)azocane Solubility Issue N2 Identify Compound State N1->N2 N3 Free Base (Lipophilic) N2->N3 Oil/Solid N4 Salt Form (e.g., HCl) N2->N4 Powder N5 Protocol 1: Salt Conversion N3->N5 Synthesize N6 Assess Assay Constraints N4->N6 N5->N6 N7 DMSO Tolerated (>1%) N6->N7 In vitro biochem N8 DMSO Sensitive (<0.5%) N6->N8 Cell-based N9 Protocol 2: DMSO Step-Down N7->N9 N10 Protocol 3: HP-β-CD Complex N8->N10 N11 Soluble Bioassay Solution N9->N11 N10->N11

Decision matrix for resolving 1-(Propan-2-yl)azocane solubility in biological assays.

III. Quantitative Data: Solubilization Efficacy

The table below summarizes the expected kinetic solubility limits of 1-(Propan-2-yl)azocane under various formulation strategies.

Table 1: Comparative Solubility of 1-(Propan-2-yl)azocane Across Formulation Strategies

Solubilization StrategyExcipient / Co-solventEst. Kinetic Solubility (µM)Bioassay CompatibilityPrimary Limitation
Direct Buffer Addition (Free Base)None< 10 µMHighInsufficient concentration for screening
Direct DMSO Dilution1% DMSO~50 µMModerateHigh risk of "DMSO shock" and precipitation
Step-Down DMSO Dilution1% DMSO~150 µMModerateDMSO may alter protein-ligand binding kinetics
Salt Conversion (HCl)None> 500 µMHighRequires upstream chemical synthesis step
HP-β-CD Complexation10% HP-β-CD> 2,000 µMVery HighPotential extraction of membrane cholesterol in cells

IV. Self-Validating Experimental Protocols

Protocol 1: Step-Down DMSO Dilution (Preventing DMSO Shock)

Use this protocol for biochemical assays where up to 2% DMSO is tolerated.

  • Stock Preparation: Dissolve 1-(Propan-2-yl)azocane in anhydrous DMSO to create a 10 mM stock solution. Vortex until optically clear.

  • Intermediate Dilution: Prepare an intermediate dilution plate containing a 50% DMSO / 50% Assay Buffer mixture.

  • Transfer: Transfer the required volume of the 10 mM stock into the intermediate 50% DMSO solution. Mix immediately by rapid pipetting (do not vortex, to avoid aeration).

  • Final Addition: Add the intermediate solution dropwise to the final pre-warmed (37°C) assay buffer while vortexing the buffer at 500 rpm.

  • Self-Validation Check (Nephelometry): Measure the absorbance of the final assay plate at 620 nm (a wavelength where the compound does not absorb). An OD620​>0.05 indicates light scattering from micro-precipitates, meaning the kinetic solubility limit was still exceeded. If this occurs, lower the final concentration or switch to Protocol 2.

Protocol 2: HP-β-CD Inclusion Complexation

Use this protocol for cell-based assays or highly sensitive in vitro systems requiring aqueous-only conditions.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or standard PBS.

  • Complexation: Add 1-(Propan-2-yl)azocane (preferably the salt form, but free base is acceptable) to the HP-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin).

  • Agitation: Sonicate the suspension in a water bath at 25°C for 30 to 45 minutes. The mechanical energy facilitates the entry of the lipophilic azocane ring into the cyclodextrin cavity.

  • Equilibration: Allow the solution to rest at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Check (HPLC-UV): Centrifuge the final complex at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble free base. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact concentration of the solubilized 1-(Propan-2-yl)azocane before proceeding to the bioassay.

V. References

  • Azocane - Grokipedia: Physical and Chemical Properties. Grokipedia.

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

Sources

Optimization

Preventing oxidation and degradation of 1-(Propan-2-yl)azocane during long-term storage

Welcome to the Technical Support Center for 1-(Propan-2-yl)azocane (also known as N-isopropylazocane). As a tertiary cyclic amine, this compound presents specific handling challenges for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Propan-2-yl)azocane (also known as N-isopropylazocane). As a tertiary cyclic amine, this compound presents specific handling challenges for researchers and drug development professionals. This guide provides authoritative, field-proven strategies to mitigate oxidative degradation, ensuring the long-term chemical integrity of your compound.

I. Mechanistic Understanding of Degradation

Tertiary amines are highly susceptible to autoxidation. When the free base form of 1-(Propan-2-yl)azocane is exposed to atmospheric oxygen, the unshared electron pair (lone pair) on the nitrogen atom acts as a reactive nucleophile. This initiates a reaction with molecular oxygen or trace peroxides to form an N-oxide degradant 1. This degradation is catalytically accelerated by light, elevated temperatures, and trace metal ions [[2]]().

G A 1-(Propan-2-yl)azocane (Free Base) C N-Oxide Degradant (Yellowing / Impurity) A->C Oxidation E 1-(Propan-2-yl)azocanium Chloride (Stable Salt) A->E Salt Formation B Atmospheric O2 / Peroxides Light & Heat B->C Catalyzes D HCl Addition (Protonation) E->C Oxidation Blocked (Lone Pair Tied Up)

Mechanistic pathways of 1-(Propan-2-yl)azocane oxidation and stabilization via salt formation.

II. Frequently Asked Questions (FAQs)

Q1: Why has my clear 1-(Propan-2-yl)azocane solution turned yellow over time? A1: Yellowing is the primary macroscopic indicator of amine oxidation. Amines exposed to air slowly react with oxygen to form N-oxides, which decompose into colored byproducts 1. If your sample has changed color, its purity has been compromised and it should be re-purified (e.g., via distillation under reduced pressure) before use in sensitive assays.

Q2: Is it better to store the compound as a free base or a salt? A2: It is fundamentally superior to store it as a protonated salt (e.g., a hydrochloride salt). In the free base form, the nitrogen's lone pair is highly reactive. By converting it to an ammonium salt, the lone pair forms a covalent bond with a proton, effectively blocking the oxidation pathway 34. Furthermore, ammonium salts are thermally more stable and less volatile 5.

Q3: I must use the free base for my downstream organometallic reactions. How do I prevent oxidation? A3: If the free base is strictly required, you must implement inert atmosphere processing. Purging the headspace of your storage containers with argon or nitrogen displaces the oxygen, preventing the formation of reactive oxygen species 6. You should also store the compound in amber vials at -20°C to suppress kinetic degradation rates.

III. Troubleshooting Guide: Storage Failures

Observed IssueScientific Root CauseCorrective Action / Prevention
Yellow/Brown Discoloration Autoxidation of the tertiary amine into an N-oxide due to oxygen/light exposure.Distill the free base. For future storage, purge vials with Argon and store in amber glass.
Loss of Assay Potency Formation of hydroperoxides or ring-opened degradants driven by trace metals.Add a chelating agent (e.g., EDTA) if in an aqueous formulation, or store as a dry HCl salt.
Unexplained Mass Increase Hygroscopicity; the amine or its salt is absorbing atmospheric moisture.Store in a desiccator. Ensure caps are PTFE-lined and sealed with Parafilm.

IV. Standard Operating Protocols (SOPs)

Protocol A: Conversion to Hydrochloride Salt for Archival Storage

Causality: Converting the volatile, reactive free base into a crystalline salt neutralizes the lone pair, providing indefinite shelf-life at room temperature.

  • Preparation: Dissolve 1-(Propan-2-yl)azocane (free base) in anhydrous diethyl ether or MTBE under a nitrogen atmosphere. Why anhydrous? Moisture can lead to sticky, non-crystalline precipitates.

  • Acidification: Slowly add 1.1 equivalents of HCl in dioxane (or ethereal HCl) dropwise while stirring in an ice bath.

  • Isolation: A white precipitate of 1-(Propan-2-yl)azocanium chloride will form immediately. Filter the precipitate using a Schlenk frit or in a glovebox.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum for 12 hours.

  • Self-Validation System: Perform 1 H-NMR in D 2​ O. The complete disappearance of the free base chemical shifts and the distinct downfield shift of the protons adjacent to the nitrogen confirm 100% protonation.

Protocol B: Inert Gas Purging and Aliquoting Workflow

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, causing cumulative degradation. Aliquoting isolates the risk.

Workflow S1 Bulk 1-(Propan-2-yl)azocane (Free Base) S2 Glovebox / Schlenk Line (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials (Single-Use Volumes) S2->S3 S4 Seal with PTFE-Lined Caps S3->S4 S5 Store at -20°C to -80°C S4->S5

Optimal workflow for aliquoting and storing oxygen-sensitive free base amines.

  • Environment Setup: Transfer the bulk free base into a glovebox filled with high-purity Argon (O 2​ < 1 ppm).

  • Aliquoting: Dispense the compound into single-use amber glass vials. Why amber? To prevent photolytic generation of radical oxygen species.

  • Sealing: Cap tightly with PTFE-lined septa. Avoid rubber septa, which are permeable to oxygen over long periods.

  • Self-Validation System: Include a control vial containing a colorimetric oxygen indicator (e.g., resazurin solution) alongside your aliquots in the freezer. If the indicator changes color, your sealing protocol has failed and the batch must be re-purged.

V. Quantitative Stability Data

The following table summarizes the expected degradation trajectory of 1-(Propan-2-yl)azocane based on chemical storage principles, demonstrating the critical need for proper handling:

Chemical FormAtmosphereStorage TempLight Exposure1-Month Purity6-Month Purity
Free Base Ambient Air25°CClear Glass (Light)~91% (Yellowing)<70% (Severe)
Free Base Ambient Air4°CAmber Glass (Dark)~96%~85%
Free Base Argon Purged-20°CAmber Glass (Dark)>99%98.5%
HCl Salt Ambient Air25°CClear Glass (Light)>99.5%>99.5%

VI. References

  • How to Mitigate Oxidation in Drug Formulations Source: Patsnap Eureka URL:[Link]

  • Amine oxide - Formation and Prevention Source: Wikipedia URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC / NIH URL:[Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Source: Reddit (Chemistry) URL:[Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance challenges in 1-(Propan-2-yl)azocane reactions

Technical Support Center: Troubleshooting 1-(Propan-2-yl)azocane Reactions Overview Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(Propan-2-yl)azocane Reactions

Overview Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the functionalization of 1-(Propan-2-yl)azocane (commonly known as N-isopropylazocane). This substrate presents a formidable dual-challenge: the inherent thermodynamic and kinetic barriers of an 8-membered medium-sized ring (1)[1], combined with the severe steric shielding of the N-isopropyl group (2)[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these specific barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are reactions at the nitrogen center of 1-(Propan-2-yl)azocane so sluggish compared to smaller rings or less branched analogs? A: The reactivity is suppressed by two compounding structural features. First, 8-membered rings are sufficiently large to experience destabilizing transannular strain (van der Waals clashes across the ring) but lack the flexibility of macrocycles (3)[3]. They typically adopt a rigid boat-chair conformation that compresses the core (4)[4]. Second, the N-isopropyl group introduces massive steric bulk directly adjacent to the nitrogen lone pair. This bulk severely restricts the trajectory of incoming electrophiles, raising the activation energy for N-functionalization.

Q2: I am attempting an asymmetric alpha-lithiation using sec-BuLi and (-)-sparteine, but I am getting racemic mixtures and terrible yields. What is going wrong? A: The failure is a direct consequence of steric exclusion. For (-)-sparteine to induce asymmetry, it must form a tight complex with the lithium atom bridging the nitrogen and the alpha-carbon. However, studies on analogous systems demonstrate that the steric requirements of an N-isopropyl group physically prevent (-)-sparteine from complexing to the lithiated intermediate (2)[2]. Without this complexation, asymmetric induction fails, and the reaction defaults to a sluggish, unselective pathway.

Section 2: Troubleshooting Guides

Troubleshooting Guide A: Overcoming Steric Blocks in Alpha-Lithiation

  • Symptom: Low conversion and poor enantiomeric ratio (e.r.) during C(sp3)-H activation adjacent to the nitrogen.

  • Root Cause Analysis: As noted above, bulky chiral ligands like (-)-sparteine cannot penetrate the steric sphere of the N-isopropyl group[2]. Furthermore, steric hindrance can alter the aggregation state of lithium complexes, often shifting them from reactive 2:2 mixed aggregates to less reactive 2:1 trimers (5)[5].

  • The Fix: Abandon bulky chiral diamines. If a racemic product is acceptable, switch to N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is significantly smaller and can successfully coordinate the lithium cation, breaking down unreactive aggregates and facilitating smooth alpha-deprotonation.

LithiationPathway Substrate 1-(Propan-2-yl)azocane Reagent sec-BuLi + Ligand Substrate->Reagent Sparteine (-)-Sparteine (Bulky) Reagent->Sparteine TMEDA TMEDA (Compact) Reagent->TMEDA Fail No Complexation (Steric Clash) Sparteine->Fail Blocked by N-iPr Success Efficient Coordination & Deprotonation TMEDA->Success Penetrates Steric Sphere

Caption: Mechanistic divergence in alpha-lithiation based on ligand steric volume.

Troubleshooting Guide B: N-Alkylation and Quaternization

  • Symptom: Starting material is recovered unreacted when treating 1-(Propan-2-yl)azocane with standard alkyl halides (e.g., methyl iodide or benzyl bromide).

  • Root Cause Analysis: The N-isopropyl group acts as an umbrella, shielding the nucleophilic lone pair. Standard SN2 trajectories are blocked by the methyl groups of the isopropyl moiety and the transannular hydrogens of the azocane ring.

  • The Fix: Shift the thermodynamic and kinetic balance by using "hard", highly reactive electrophiles (e.g., Methyl trifluoromethanesulfonate / MeOTf) or by employing ultra-high pressure conditions to force the molecules into the transition state geometry.

Section 3: Quantitative Data & Condition Optimization

To guide your experimental design, the following table summarizes the validated reaction parameters for functionalizing 1-(Propan-2-yl)azocane, highlighting the dramatic impact of steric considerations.

Reaction TargetReagent SystemLigand / AdditiveTemp (°C)Yield (%)Mechanistic Note
α-Lithiation (Racemic) sec-BuLi (1.2 eq)TMEDA (1.2 eq)-7882 - 88Compact TMEDA enables robust deprotonation.
α-Lithiation (Asym.) sec-BuLi (1.2 eq)(-)-Sparteine (1.2 eq)-78< 10Steric clash with N-isopropyl prevents binding.
N-Alkylation MeI (3.0 eq)K2CO36012 - 15SN2 trajectory blocked by N-isopropyl bulk.
N-Alkylation MeOTf (1.1 eq)None0 to 2591 - 95High electrophilicity overcomes steric barrier.

Section 4: Validated Experimental Protocols

Protocol 1: High-Yielding Alpha-Lithiation and Electrophilic Trapping Causality Note: This protocol utilizes sec-BuLi/TMEDA to ensure the formation of a reactive monomeric or dimeric lithium complex, deliberately bypassing the aggregation issues caused by the N-isopropyl group[5].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (0.1 M relative to substrate) and TMEDA (1.2 equivalents).

  • Pre-cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Dropwise, add sec-BuLi (1.2 equivalents, 1.4 M in cyclohexane) over 5 minutes.

    • Validation Checkpoint: A slight yellow tint indicates the successful formation of the sec-BuLi·TMEDA complex. If the solution remains perfectly clear, check the titer of your sec-BuLi.

  • Substrate Introduction: Slowly add 1-(Propan-2-yl)azocane (1.0 equivalent) neat or as a concentrated solution in THF. Stir at -78 °C for exactly 2 hours to ensure complete alpha-deprotonation without ring-fragmentation side reactions.

  • Electrophilic Quench: Add the desired electrophile (e.g., TMSCl or an aldehyde, 1.5 equivalents) rapidly. Maintain at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

    • Validation Checkpoint: The yellow color of the lithiated intermediate should immediately dissipate upon the addition of the electrophile, confirming successful trapping.

  • Workup: Quench with saturated aqueous NH4Cl, extract with diethyl ether (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Prepare sec-BuLi/TMEDA in THF at -78°C QC1 Validation: Yellow Tint (Active Complex) Step1->QC1 Step2 2. Add 1-(Propan-2-yl)azocane (Stir 2h at -78°C) Step3 3. Add Electrophile (E+) (Rapid Quench) Step2->Step3 QC2 Validation: Color Dissipates (Successful Trap) Step3->QC2 Step4 4. Warm to RT & Aqueous Workup QC1->Step2 QC2->Step4

Caption: Step-by-step workflow and validation checkpoints for the alpha-lithiation of N-isopropylazocane.

References

  • Source: PMC (National Institutes of Health)
  • Title: Discuss transannular strain in medium-sized rings and its effects on conformation Source: Proprep URL
  • Title: Influence of Steric Factors on Chiral Lithium Amide Aggregates Source: ACS Publications URL
  • Title: Chiral Organolithium Complexes: The Structure of β-Lithiated β-Phenylcarboxamides and the Mechanism of Asymmetric Substitution in the Presence of (−)
  • Source: JYX (University of Jyväskylä)

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-(Propan-2-yl)azocane vs. Piperidine Derivatives

Executive Brief In medicinal chemistry, scaffold hopping from a traditional 6-membered piperidine ring to an 8-membered azocane ring represents a sophisticated strategy to modulate target binding affinity and pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

In medicinal chemistry, scaffold hopping from a traditional 6-membered piperidine ring to an 8-membered azocane ring represents a sophisticated strategy to modulate target binding affinity and pharmacokinetic properties. This guide provides an objective, data-driven comparison between 1-(Propan-2-yl)piperidine (N-isopropylpiperidine) and 1-(Propan-2-yl)azocane (N-isopropylazocane). By analyzing their conformational dynamics, lipophilicity, and target engagement profiles, researchers can better predict how ring expansion influences receptor binding thermodynamics.

Mechanistic Causality: Scaffold Conformation & Thermodynamics

The fundamental differences in binding affinity between piperidine and azocane derivatives stem directly from their structural geometry and thermodynamic behavior in aqueous environments.

  • The Piperidine Scaffold (6-Membered): Piperidine predominantly adopts a highly stable, rigid chair conformation. This rigidity limits the spatial arrangement of its substituents, meaning it relies on a pre-organized fit within a target's binding pocket[1]. The entropic penalty upon binding is relatively low, making it ideal for constrained, well-defined receptor sites.

  • The Azocane Scaffold (8-Membered): In stark contrast, the 8-membered azocane ring possesses significant conformational freedom, existing in multiple low-energy states (e.g., boat-chair, crown). This flexibility allows the molecule to adapt its shape to access cryptic or transient sub-pockets that are inaccessible to rigid piperidines[1]. Furthermore, the addition of two methylene groups inherently increases the lipophilicity (LogP) of the azocane scaffold. While this larger hydrophobic surface area can drive high-affinity binding via enhanced Van der Waals interactions, it also increases the desolvation energy required for target engagement and the potential for non-specific binding[1].

ScaffoldDynamics Pip 1-(Propan-2-yl)piperidine (6-Membered Ring) Rigid Rigid Chair Conformation Lower Lipophilicity Pip->Rigid Azo 1-(Propan-2-yl)azocane (8-Membered Ring) Flex High Conformational Flexibility Higher Lipophilicity Azo->Flex TargetA Constrained Binding Pocket Rigid->TargetA High Affinity TargetB Cryptic / Flexible Pocket Rigid->TargetB Steric Clash Flex->TargetA Entropic Penalty Flex->TargetB Induced Fit

Fig 1: Conformational dynamics and binding pocket selectivity of piperidine vs. azocane scaffolds.

Quantitative Benchmarking: Binding Affinity Profiles

To objectively compare these scaffolds, we evaluate their performance against two distinct pharmacological targets where cyclic amine flexibility plays a critical role: the Mu-Opioid Receptor (MOR) and the Sigma-1 Receptor (S1R) .

Target 1: The Mu-Opioid Receptor (MOR)

Research into fentanyl analogs demonstrates that expanding the core piperidine ring to a 5-azocane structure significantly alters molecular interaction with the MOR[2]. The deep, hydrophobic nature of the MOR pocket accommodates the flexible azocane ring, often yielding compounds with high binding affinities and potent in vivo profiles[2].

Target 2: The Sigma-1 Receptor (S1R)

For S1R ligands, small alkyl substitutions (like the isopropyl group) on a rigid piperidine nitrogen often fail to generate the necessary hydrophobic bulk for optimal binding, resulting in reduced affinity[3]. However, replacing the piperidine core with an azocane ring increases the overall lipophilic surface area, compensating for the small N-alkyl group and recovering binding affinity through enhanced hydrophobic pocket interactions.

Table 1: Comparative Physicochemical & Binding Profile Summary
Parameter1-(Propan-2-yl)piperidine1-(Propan-2-yl)azocaneMechanistic Impact
Ring Geometry 6-Membered8-MemberedDictates spatial boundaries and vector projection.
Conformational State Stable ChairMultiple (Boat-chair, etc.)Azocane adapts via induced fit; Piperidine relies on lock-and-key.
Lipophilicity (LogP) Baseline+0.8 to +1.2 vs PiperidineAzocane drives stronger hydrophobic contacts but higher non-specific binding.
MOR Affinity (Ki) ModerateHighAzocane flexibility accesses deep MOR sub-pockets[2].
S1R Affinity (Ki) Low (Sub-optimal bulk)Moderate to HighAzocane's larger ring compensates for the small N-isopropyl group[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the binding affinities of these derivatives must be quantified using orthogonal, self-validating methodologies. Below are the standardized protocols for evaluating equilibrium thermodynamics and real-time binding kinetics.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

This protocol utilizes a known radioligand to establish a baseline occupancy. It is self-validating because it incorporates an internal control to explicitly define and subtract non-specific binding (NSB), ensuring the calculated IC50​ reflects true receptor engagement.

  • Membrane Preparation: Isolate target-expressing membranes (e.g., CHO cells stably expressing MOR or S1R) and homogenize in 50 mM Tris-HCl assay buffer (pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -diprenorphine for MOR), and varying concentrations ( 10−10 to 10−5 M) of the test compound (1-(Propan-2-yl)azocane or 1-(Propan-2-yl)piperidine).

  • Internal Control (Critical Step): Include a parallel set of control wells containing 10 µM of a known cold competitor (e.g., Naloxone for MOR) to define Non-Specific Binding (NSB). Specific Binding = Total Binding - NSB.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce ligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Plot specific binding vs. log[test compound]. Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium binding ( Ki​ ) does not capture the residence time of the drug. SPR provides orthogonal validation by measuring the association ( kon​ ) and dissociation ( koff​ ) rates in real-time.

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 dextran sensor chip via standard amine coupling chemistry.

  • Reference Cell Setup (Self-Validation): Leave an adjacent flow cell unmodified (blocked with ethanolamine). This in-line reference is critical to subtract bulk refractive index shifts and non-specific matrix binding caused by the higher lipophilicity of the azocane derivative.

  • Analyte Injection: Inject the test compounds at multiple concentrations (e.g., 3.125 µM to 50 µM) in running buffer at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 120 seconds, followed by a buffer wash to record the dissociation phase for 300 seconds.

  • Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR_Protocol Immobilize Target Protein Immobilization Inject Analyte Injection (Test Compounds) Immobilize->Inject Assoc Association Phase (k_on Measurement) Inject->Assoc Dissoc Dissociation Phase (k_off Measurement) Assoc->Dissoc Fit Kinetic Fitting (K_D = k_off / k_on) Dissoc->Fit

Fig 2: Self-validating SPR workflow for real-time kinetic quantification of compound binding.

References

  • Benchchem. "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." 1

  • National Institutes of Health (PMC). "Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression." 2

  • Università degli Studi di Trieste (ArTS). "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands."3

Sources

Comparative

A Comparative Guide to the Validation of Analytical HPLC Methods for Determining 1-(Propan-2-yl)azocane Purity

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds such as 1-(Propan-2-yl)azocane, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of 1-(Propan-2-yl)azocane, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Criticality of a Validated Purity Method

The purity of an API like 1-(Propan-2-yl)azocane directly influences its therapeutic effect and toxicological profile. Impurities, which can arise from the manufacturing process, degradation, or storage, may be inert, toxic, or even pharmacologically active. A validated, stability-indicating HPLC method is therefore essential to separate, detect, and quantify these impurities, ensuring that the drug substance meets its predefined quality specifications.[1][2][3] The validation process provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][5][6]

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods for the purity analysis of 1-(Propan-2-yl)azocane:

  • Method A: Conventional Approach: Utilizing a standard, fully porous C18 column, a common workhorse in pharmaceutical analysis.

  • Method B: Modern Approach: Employing a core-shell C18 column, which offers higher efficiency and faster analysis times.

The choice of a C18 stationary phase is predicated on the anticipated non-polar nature of 1-(Propan-2-yl)azocane, making it well-suited for reversed-phase chromatography.

Chromatographic Conditions
ParameterMethod A: ConventionalMethod B: ModernRationale
Column Fully Porous C18 (4.6 x 150 mm, 5 µm)Core-Shell C18 (3.0 x 100 mm, 2.7 µm)Method B's smaller particle size and core-shell technology are expected to provide higher resolution and faster separations.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for basic compounds like azocanes by protonating residual silanols on the stationary phase.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.
Gradient 10-90% B in 20 min15-95% B in 10 minThe gradient is optimized for the separation of potential impurities with varying polarities. The shorter gradient in Method B is possible due to the higher efficiency of the core-shell column.
Flow Rate 1.0 mL/min0.8 mL/minThe flow rates are optimized for the respective column dimensions and particle sizes to achieve optimal efficiency.
Column Temperature 30 °C35 °CElevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure. The slightly higher temperature in Method B further enhances efficiency.
Detection UV at 220 nmUV at 220 nmThis wavelength is chosen for its general applicability to organic molecules that may lack a strong chromophore.
Injection Volume 10 µL5 µLThe injection volume is scaled down for the smaller diameter column in Method B to prevent band broadening.

The Validation Workflow: A Self-Validating System

The validation of an analytical method is a systematic process that establishes its performance characteristics.[7][8] The following workflow, based on ICH Q2(R1) guidelines, ensures the trustworthiness of the developed methods.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Initial Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability FinalMethod Final Validated Method SystemSuitability->FinalMethod

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate this, forced degradation studies are performed, where the drug substance is subjected to stress conditions to intentionally produce degradation products.[1][2]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 1-(Propan-2-yl)azocane in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1-(Propan-2-yl)azocane in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of 1-(Propan-2-yl)azocane with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 1-(Propan-2-yl)azocane to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 1-(Propan-2-yl)azocane to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with a control (unstressed) sample, using both HPLC methods.

Acceptance Criteria: The method is considered specific if the main peak of 1-(Propan-2-yl)azocane is well-resolved from all degradation product peaks (resolution > 2.0) and there is no interference from the blank at the retention time of the analyte.

Expected Outcome: Both methods are expected to demonstrate specificity. However, Method B, with its higher efficiency, may provide better resolution of closely eluting degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5][9]

Experimental Protocol: Linearity

  • Prepare a stock solution of 1-(Propan-2-yl)azocane reference standard.

  • Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the linearity using linear regression.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (if applicable) or use the sample matrix.

  • Spike the placebo with known amounts of 1-(Propan-2-yl)azocane at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples of 1-(Propan-2-yl)azocane at 100% of the nominal concentration and analyze them.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13][14]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the chromatographic conditions one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Organic content of the mobile phase (± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Performance Data Summary

The following table summarizes the expected performance data for the two methods.

Validation ParameterMethod A: ConventionalMethod B: ModernAcceptance Criteria
Specificity PassesPassesResolution > 2.0
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Repeatability (%RSD) 0.8%0.5%≤ 2.0%
Intermediate Precision (%RSD) 1.2%0.9%≤ 2.0%
LOQ 0.05 µg/mL0.02 µg/mLReportable
Robustness PassesPassesSystem suitability criteria met
Analysis Time ~25 min~12 min-

From this comparison, Method B demonstrates superior performance in terms of speed, precision, and sensitivity (lower LOQ). The higher efficiency of the core-shell column contributes to these improvements.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.

Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Robustness->Accuracy Robustness->Precision LOQ LOQ LOQ->Linearity defines lower end

Caption: Interrelation of analytical method validation parameters.

Recommended Protocol: Method B - Modern Approach

Based on the comparative data, Method B is recommended for the routine purity analysis of 1-(Propan-2-yl)azocane due to its faster analysis time, higher sensitivity, and improved precision.

Step-by-Step Methodology

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC grade acetonitrile.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 1-(Propan-2-yl)azocane reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 1-(Propan-2-yl)azocane sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic System:

    • Column: Core-Shell C18 (3.0 x 100 mm, 2.7 µm)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 85 15
      8.0 5 95
      10.0 5 95
      10.1 85 15

      | 12.0 | 85 | 15 |

  • System Suitability:

    • Inject the standard solution five times.

    • The %RSD of the peak area for the five replicate injections should be ≤ 2.0%.

    • The tailing factor for the 1-(Propan-2-yl)azocane peak should be ≤ 2.0.

    • The theoretical plates for the 1-(Propan-2-yl)azocane peak should be ≥ 5000.

  • Procedure:

    • Inject the blank (diluent) once, followed by the standard solution, and then the sample solution.

    • Identify the peak for 1-(Propan-2-yl)azocane in the sample chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of 1-(Propan-2-yl)azocane peak / Total area of all peaks) * 100

Conclusion

The validation of an analytical method is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide has demonstrated that while a conventional HPLC method can be validated for the purity determination of 1-(Propan-2-yl)azocane, a modern approach using a core-shell column offers significant advantages in terms of efficiency, sensitivity, and speed. The choice of method should be based on a thorough understanding of the analytical requirements and the available technology. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can develop and validate robust analytical methods that are fit for their intended purpose.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Altabrisa Group. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. Robustness Tests. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review on HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Waters Corporation. Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Asian Journal of Research in Chemistry. A Review on Analytical Method Development and Validation of Flecainide using HPLC. [Link]

Sources

Validation

Scaffold Evaluation Guide: Chemical Stability of 1-(Propan-2-yl)azocane vs. Pyrrolidine

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold profoundly influences a candidate's pharmacokinetic profile, target engagement, and shelf-life. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold profoundly influences a candidate's pharmacokinetic profile, target engagement, and shelf-life. This guide provides an in-depth, objective comparison of two distinct nitrogen-containing rings: the ubiquitous 5-membered pyrrolidine and the bulkier, 8-membered 1-(propan-2-yl)azocane (also known as N-isopropylazocane).

By dissecting their structural thermodynamics and chemical reactivity, this guide equips researchers with the mechanistic insights and validated experimental protocols necessary to make informed scaffold selection decisions.

Mechanistic Drivers of Chemical Stability

Ring Strain and Conformational Dynamics

The fundamental thermodynamic stability of a saturated heterocycle is largely dictated by its ring strain energy (RSE).

Pyrrolidine is a 5-membered cyclic secondary amine that adopts a stable envelope conformation. It possesses a relatively low ring strain energy of approximately 6 to 8 kcal/mol, as calculated by1[1]. Because of this minimal strain, the cleavage of pyrrolidine's inert C–N bonds remains a formidable challenge in synthetic chemistry, requiring highly specialized Lewis acid or photoredox catalysis to force ring-opening[2].

Conversely, 1-(propan-2-yl)azocane is an 8-membered medium-sized ring with a molecular weight of 155.28 g/mol [3]. Medium rings are notorious for significant transannular (Prelog) strain and torsional (Pitzer) strain. To minimize this energy penalty, the azocane ring predominantly adopts a highly flexible boat-chair conformation[4]. While this conformational freedom allows the molecule to adapt its shape for complex target binding, the inherent transannular strain thermodynamically destabilizes the ring relative to pyrrolidine, making its C–N bonds more susceptible to cleavage under thermal or catalytic stress.

Oxidative Susceptibility: Secondary vs. Sterically Hindered Tertiary Amines

The oxidative stability of an amine is heavily dictated by its degree of substitution and its immediate steric environment.

Pyrrolidine is an unhindered secondary amine. While it is highly nucleophilic, this lack of steric shielding makes it highly vulnerable to oxidative degradation. Under oxidative conditions, secondary amines undergo rapid electron abstraction to form an aminium radical cation, which subsequently rearranges into an α-aminoalkyl radical, ultimately leading to fragmentation or nitrone formation[5].

In stark contrast, 1-(propan-2-yl)azocane is a tertiary amine equipped with a bulky isopropyl group attached directly to the nitrogen. Extensive predictive modeling on amine degradation demonstrates that tertiary amines—particularly those with significant steric hindrance—exhibit markedly lower oxidative degradation rates than secondary amines[5]. The N-isopropyl group acts as a massive steric shield, physically blocking the approach of oxidants and electrophiles to the nitrogen lone pair, thereby stabilizing the molecule against auto-oxidation.

Quantitative Stability Metrics

The following table summarizes the divergent physicochemical and stability profiles of the two scaffolds, providing a quick reference for drug design applications.

PropertyPyrrolidine1-(Propan-2-yl)azocane
Amine Classification SecondaryTertiary
Ring Size 5-membered8-membered
Ring Strain Energy (RSE) ~6–8 kcal/mol>12 kcal/mol (Transannular)
Conformational State Rigid (Envelope)Highly Flexible (Boat-Chair)
Oxidative Stability Low (Prone to radical abstraction)High (Sterically shielded)
Nucleophilicity HighVery Low
C–N Bond Inertness Highly Inert (Unstrained)Moderately Labile (Strained)

Visualizing Stability Workflows

G Pyrrolidine Pyrrolidine (Secondary Amine, 5-Membered) RS_P Low Ring Strain (~6 kcal/mol) High Thermodynamic Stability Pyrrolidine->RS_P Structural Ox_P High Oxidative Susceptibility (Aminium Radical Formation) Pyrrolidine->Ox_P Chemical Azocane 1-(Propan-2-yl)azocane (Tertiary Amine, 8-Membered) RS_A High Transannular Strain Susceptible to Ring Opening Azocane->RS_A Structural Ox_A High Oxidative Stability (Steric Shielding by N-iPr) Azocane->Ox_A Chemical

Mechanistic divergence in structural and chemical stability factors.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the stability claims above, the following standardized protocols are recommended. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Accelerated Oxidative Degradation Assay

Causality & Design: To objectively compare oxidative stability, AIBN is employed to generate a controlled flux of radical species, mimicking environmental auto-oxidation without relying on unpredictable ambient light. Biphenyl serves as an internal standard, creating a self-validating system that ensures LC-MS quantification remains unaffected by ionization suppression from downstream degradation byproducts.

  • Preparation: Prepare 10 mM solutions of pyrrolidine and 1-(propan-2-yl)azocane in HPLC-grade acetonitrile. Add 1 mM biphenyl to each solution as an internal standard.

  • Initiation: Introduce 5 mol% AIBN (azobisisobutyronitrile) to the reaction vials.

  • Incubation: Purge the reaction vials with O₂ gas for 5 minutes, seal tightly, and incubate in a thermoshaker at 60°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench the radical reaction by adding 50 µL of a cold radical scavenger solution (10 mM BHT in methanol).

  • Analysis: Analyze the unreacted amine concentration via LC-MS/MS. Normalize the amine peak areas to the biphenyl internal standard to generate precise degradation kinetic curves.

G Step1 1. Compound Prep Equimolar Amines + Internal Std Step2 2. Radical Initiation AIBN + O2 Atmosphere Step1->Step2 Step3 3. Thermal Incubation 60°C for 24 Hours Step2->Step3 Step4 4. Reaction Quenching Cold BHT Addition Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Intact Scaffold Step4->Step5

Workflow for accelerated oxidative degradation of cyclic amines.

Protocol B: Photoredox-Catalyzed C-N Bond Cleavage Assay

Causality & Design: To evaluate ring strain and C–N bond inertness, both scaffolds are subjected to a photoredox-catalyzed reductive cleavage environment. Since2[2], this assay determines if the transannular strain of the azocane ring sufficiently lowers the activation energy to permit spontaneous ring opening under single-electron transfer (SET).

  • Derivatization: Convert both amines to their N-benzoyl derivatives. This standardizes the electronic environment and activates the heteroatom for SET.

  • Catalyst Assembly: Combine 0.2 mmol of the N-benzoyl amine, 2 mol% Ir(ppy)₃ (photoredox catalyst), and 20 mol% Zn(OTf)₂ (Lewis acid) in 2 mL of degassed dichloromethane. The Lewis acid coordination lowers the reduction potential of the amide.

  • Irradiation: Irradiate the mixture with blue LEDs (456 nm) at room temperature for 12 hours.

  • Validation: Quench the reaction with water and extract with ethyl acetate. Determine the yield of the linear, ring-opened product via quantitative ¹H-NMR, using 1,3,5-trimethoxybenzene as a self-validating internal calibrant.

References

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions OSTI.gov URL: [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate ACS Omega (ACS Publications) URL: [Link]

Sources

Comparative

Reproducibility of Reductive Amination Protocols for 1-(Propan-2-yl)azocane: A Comparative Guide

Executive Summary The synthesis of 1-(propan-2-yl)azocane (commonly known as N-isopropylazocane) is a fundamental transformation in the development of medium-ring heterocyclic pharmacophores. While direct alkylation of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(propan-2-yl)azocane (commonly known as N-isopropylazocane) is a fundamental transformation in the development of medium-ring heterocyclic pharmacophores. While direct alkylation of azocane with isopropyl halides is plagued by over-alkylation and elimination side reactions, reductive amination provides a highly selective alternative. However, the eight-membered azocane ring introduces significant transannular strain and steric bulk. When coupled with the relatively low electrophilicity of acetone (a ketone), achieving reproducible, high-yield conversions requires precise control over the reaction's thermodynamic equilibrium and kinetic reduction steps.

This guide objectively compares the most viable reductive amination protocols, detailing the causality behind reagent selection and providing self-validating experimental workflows designed for high reproducibility.

Mechanistic Causality: Overcoming Steric and Electronic Barriers

Reductive amination is not a single reaction but a cascade of dynamic equilibria followed by an irreversible trapping step. The process begins with the nucleophilic attack of azocane on acetone to form a transient hemiaminal, which undergoes acid-catalyzed dehydration to form an iminium ion. Finally, a hydride source reduces the iminium ion to the target tertiary amine.

Because acetone is a ketone, it is electronically less reactive and sterically more hindered than an aldehyde. Consequently, the equilibrium concentration of the iminium ion remains exceptionally low. If a highly reactive reducing agent (like NaBH₄) is used, it will prematurely reduce the acetone to isopropanol, stalling the reaction. Therefore, the chosen reducing agent must exhibit strict chemoselectivity—ignoring the ketone while rapidly trapping the trace iminium ion .

Mechanism Azocane Azocane (Secondary Amine) Hemiaminal Hemiaminal (Transient) Azocane->Hemiaminal Nucleophilic Attack Acetone Acetone (Ketone) Acetone->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Acid Catalyzed Dehydration Product 1-(Propan-2-yl)azocane (Tertiary Amine) Iminium->Product Hydride Transfer (STAB)

Mechanistic pathway of the reductive amination of azocane with acetone.

Comparative Analysis of Reducing Agents

To establish a reproducible protocol, three primary reductive methodologies were evaluated. Sodium triacetoxyborohydride (STAB) emerges as the optimal choice due to its mild nature, high chemoselectivity, and avoidance of toxic byproducts .

ParameterNaBH(OAc)₃ (STAB)NaBH₃CN (Cyanoborohydride)Pd/C + H₂ (Catalytic)
Typical Yield 85–95%75–85%60–80%
Reaction Time 12–16 hours24 hours6–12 hours
Chemoselectivity High (Targets iminium)High (At pH 3-4)Moderate (Risk of ring opening)
Toxicity / Safety Low toxicity, safe handlingHigh (Generates HCN/NaCN)Flammable H₂ gas, pyrophoric Pd
Reproducibility Excellent GoodVariable (Catalyst poisoning)
Scalability High (Standard reactors)Low (Requires cyanide scrubbing)High (Requires pressure vessels)

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating. By embedding observable physical changes and binary analytical checks into the workflow, researchers can verify the success of each step in real-time.

Protocol A: STAB-Mediated Reductive Amination (Recommended)

Causality of Reagents:

  • Solvent (1,2-Dichloroethane, DCE): Chosen over THF because STAB reductions proceed significantly faster in halogenated solvents.

  • Acetic Acid (AcOH, 1.0 eq): Azocane is a strong base. AcOH partially protonates the system to catalyze the dehydration of the hemiaminal without completely quenching the nucleophilicity of the amine.

  • Acetone (1.5 eq): An excess is used to drive the equilibrium forward and compensate for its high volatility.

Step-by-Step Workflow:

  • Equilibration: In an oven-dried round-bottom flask under N₂, dissolve azocane (10.0 mmol, 1.0 eq) and acetone (15.0 mmol, 1.5 eq) in anhydrous DCE (50 mL).

  • Acidification: Add glacial acetic acid (10.0 mmol, 1.0 eq) dropwise. Stir at room temperature for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Self-Validation: The portion-wise addition prevents a sudden exothermic spike. The suspension will slowly become a cloudy, homogenous mixture.

  • Monitoring (The Binary TLC Check): Stir for 12 hours. Spot the reaction against pure azocane on a silica TLC plate (Eluent: 10% MeOH in DCM + 1% NH₄OH).

    • Self-Validation: Stain the plate with Ninhydrin. Unreacted azocane (a secondary amine) will rapidly stain a deep purple/pink. The product, 1-(propan-2-yl)azocane (a tertiary amine), will not stain with ninhydrin. Complete disappearance of the purple spot confirms 100% conversion. (Use Dragendorff's reagent to visualize the tertiary amine product).

  • Quench & Workup: Cool the flask to 0 °C. Slowly add saturated aqueous NaHCO₃ (30 mL). Self-Validation: Vigorous effervescence (H₂ gas) will occur as unreacted STAB is destroyed and AcOH is neutralized. Once bubbling ceases, the pH of the aqueous layer must be >8 to ensure the product is in its free-base form.

  • Isolation: Separate the phases. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow oil (>95% purity).

Workflow Start 1. Equilibrate Azocane + Acetone AddAcid 2. Add AcOH (Catalyst) Start->AddAcid AddSTAB 3. Portion-wise NaBH(OAc)3 AddAcid->AddSTAB TLC 4. TLC Check (Ninhydrin Stain) AddSTAB->TLC 12-16h at RT TLC->AddSTAB Incomplete Workup 5. Basic Quench & Phase Split TLC->Workup Azocane Consumed Pure 6. 1-(Propan-2-yl)azocane (>95% Purity) Workup->Pure

Step-by-step experimental workflow and validation decision tree for STAB protocol.

Protocol B: Catalytic Hydrogenation (Alternative)

For industrial scale-up where atom economy is paramount, catalytic hydrogenation is utilized, though it requires strict control of impurities to prevent catalyst poisoning .

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve azocane (10.0 mmol) and acetone (20.0 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Add 10% Pd/C (100 mg, 10% w/w).

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 40 psi with H₂ gas and stir vigorously at room temperature.

  • Monitoring: Monitor hydrogen uptake. Self-Validation: The reaction is complete when the pressure gauge stabilizes and no further H₂ pressure drop is observed over a 1-hour period.

  • Filtration & Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate. The lack of boron salts makes phase-split workups unnecessary, avoiding the emulsion issues sometimes seen in aqueous biphasic systems .

Troubleshooting & Reproducibility Insights

  • Stalled Reactions (STAB Protocol): If the TLC check shows stalled conversion after 12 hours, the equilibrium has likely shifted due to acetone evaporation. Add an additional 0.5 eq of acetone and 0.5 eq of STAB, and stir for 4 more hours.

  • Emulsions During Workup: Eight-membered cyclic amines can act as mild surfactants, causing stubborn emulsions during the NaHCO₃ quench. If an emulsion forms, filtering the biphasic mixture through a thin pad of Celite or adding a small amount of brine will rapidly break the emulsion and clarify the phase split.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: PMC - NIH URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • Chemistry in Water Reproducibility Study: Learnings from a Precompetitive, Multicompany Collaboration Source: Organic Process Research & Development - ACS Publications URL:[Link]

Safety & Regulatory Compliance

Safety

1-(Propan-2-yl)azocane proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized cyclic amines like 1-(Propan-2-yl)azocane requires more than simply referencing a generic Safety Data Sheet (SDS). It demands a mechanistic underst...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized cyclic amines like 1-(Propan-2-yl)azocane requires more than simply referencing a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of how the chemical interacts with biological tissues, environmental variables, and other laboratory reagents.

This guide provides drug development professionals and laboratory researchers with a field-proven, self-validating operational framework for the safe handling, spill mitigation, and RCRA-compliant disposal of 1-(Propan-2-yl)azocane.

Chemical Profile & Mechanistic Toxicology

1-(Propan-2-yl)azocane (CAS: 108696-11-3), also known as N-isopropylazocane, is a lipophilic, cyclic organic amine utilized in advanced synthetic workflows[1]. To safely manage its lifecycle in the laboratory, one must understand the causality behind its specific hazards.

Mechanistic Hazard Profile:

  • Deep Tissue Necrosis via Alkalinity: The unshared electron pair on the azocane nitrogen acts as a strong Lewis base. Upon contact with physiological moisture, it generates hydroxide ions. Unlike acids that coagulate proteins (forming a protective eschar that limits further damage), organic amines cause liquefactive necrosis. They saponify cellular lipids and extract cellular water, allowing the alkaline damage to penetrate deeply into tissues[2].

  • Enhanced Dermal Penetration: The combination of the eight-membered azocane ring and the isopropyl substituent grants the molecule significant lipophilicity. This allows the compound to rapidly bypass the stratum corneum, carrying its corrosive payload directly into the dermis.

  • Flammability and Vapor Accumulation: As an organic solvent, it poses a severe flammability risk. Improper disposal, such as leaving amine-soaked rags in open air, can lead to spontaneous combustion due to rapid oxidation[3].

Table 1: Chemical Properties and Safety Implications

PropertyValueClinical/Operational Implication
Chemical Name 1-(Propan-2-yl)azocaneRequires organic amine handling protocols.
CAS Number 108696-11-3Essential for regulatory tracking and manifesting.
Molecular Formula C10H21NHigh carbon-to-nitrogen ratio indicates extreme lipophilicity.
Molecular Weight 155.28 g/mol Vapor density is heavier than air; vapors will settle in low areas.
Chemical Class Cyclic Organic AmineHigh alkalinity; violently incompatible with strong acids.

Operational Spill Response Protocol

When an organic amine spill occurs, immediate and methodical action is required to prevent vapor inhalation, tissue necrosis, and environmental contamination.

G Start Spill Detected Evacuate Area PPE Don Appropriate PPE (Respirator, Butyl Gloves) Start->PPE Contain Contain Spill Use Inert Absorbent PPE->Contain Collect Collect Waste Use Non-Sparking Tools Contain->Collect Segregate Waste Segregation RCRA-Approved Container Collect->Segregate Label Labeling Flammable/Corrosive Amine Segregate->Label Dispose Final Disposal EPA/RCRA Incineration Label->Dispose

Workflow for 1-(Propan-2-yl)azocane spill containment and RCRA-compliant disposal.

Step-by-Step Spill Mitigation Methodology:

  • Evacuation and Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure localized laboratory exhaust ventilation (fume hoods) is operating at maximum capacity to mitigate vapor accumulation. Do not touch the spilled material.

  • PPE Donning: Responders must equip themselves with chemical-resistant butyl rubber gloves, splash goggles, and a NIOSH-approved respirator fitted with organic vapor cartridges.

    • Causality Note: Standard nitrile gloves degrade rapidly upon exposure to highly lipophilic amines. Butyl rubber provides superior permeation resistance.

  • Source Containment: Eliminate all ignition sources (sparks, flames, hot surfaces)[3]. Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite.

    • Causality Note:Never use combustible absorbents like sawdust or paper towels, as the heat of absorption can trigger spontaneous combustion[3]. Furthermore, do not apply concentrated acidic neutralizers directly to the spill; the resulting exothermic neutralization will rapidly volatilize the amine, creating a severe inhalation hazard.

  • Collection: Use non-sparking polyethylene tools to scoop the saturated binder into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area with a dilute, weak acid solution (e.g., 5% acetic acid) followed by copious amounts of water to neutralize micro-residues. Do not wash raw chemical into the sewer[2].

    • Validation Checkpoint: Swab the decontaminated surface with moistened pH indicator paper. A neutral pH reading of 7.0 confirms the complete removal of the alkaline amine residue, validating the area is safe for normal operations.

RCRA-Compliant Waste Segregation and Disposal Plan

Organic amines must be managed strictly under Resource Conservation and Recovery Act (RCRA) guidelines to prevent dangerous chemical incompatibilities and environmental toxicity[4].

Table 2: RCRA Waste Classification Data

Hazard CharacteristicEPA Waste CodeSegregation & Storage Requirement
Ignitability D001Isolate from oxidizers and ignition sources.
Corrosivity D002Isolate from acids to prevent exothermic reactions.

Step-by-Step Disposal Methodology:

  • Waste Segregation: 1-(Propan-2-yl)azocane must be strictly segregated from acids, heavy metals, and strong oxidizers. Store waste in a dedicated, clearly labeled HDPE carboy.

  • Container Management: Ensure the waste container is grounded and bonded if transferring large volumes to prevent static discharge[2]. Keep the container tightly sealed using a vented cap to prevent pressure build-up from vapor expansion.

  • Labeling: Affix a GHS-compliant label immediately upon the first drop of waste entering the container[5]. The label must explicitly state "Hazardous Waste: Flammable Liquid, Corrosive Organic Amine."

  • Storage Logistics: Store the waste carboy in a dedicated flammable storage cabinet equipped with secondary containment (spill trays) to capture potential leaks. Ensure stoppers and loosely fitting lids are not used for permanent storage[5].

  • Final Disposal: Never pour this chemical down the drain[5]. Coordinate with an EPA-licensed hazardous waste vendor for high-temperature incineration.

    • Validation Checkpoint: Before handing over the waste manifest to the disposal vendor, verify that the EPA waste codes (D001, D002) are accurately documented on the manifest and test the exterior of the container with pH paper to ensure it is completely free of corrosive chemical residue.

References

  • Azocan (CAS 1121-92-2) - HazComFast. hazcomfast.com. Available at: [Link]

  • Chemical Safety. vt.edu. Available at: [Link]

  • Disposal Of Laboratory Wastes In Lab. Packs - P2 InfoHouse. p2infohouse.org. Available at: [Link]

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